molecular formula C8H7N3 B103514 1,5-Naphthyridin-2-amine CAS No. 17965-80-9

1,5-Naphthyridin-2-amine

Cat. No.: B103514
CAS No.: 17965-80-9
M. Wt: 145.16 g/mol
InChI Key: WVXADFXJVONWJY-UHFFFAOYSA-N
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Description

1,5-Naphthyridin-2-amine (CAS 17965-80-9) is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic structure with an amino group at the 2-position . Its molecular formula is C₈H₇N₃, with a molecular weight of 145.16 g/mol . Key physicochemical properties include a density of 1.292 g/cm³ and a boiling point of 322.6°C at 760 mmHg . This compound serves as a versatile scaffold in medicinal chemistry with demonstrated applications in several research areas. It exhibits antitumor properties, with specific derivatives showing cytotoxic activity against various human cancer cell lines . Notably, 1,5-Naphthyridin-2-amine derivatives act as potent inhibitors of Protein Methyltransferase 5 (PRMT5), with fragment hits exhibiting PRMT5/MTA binding potencies in the micromolar range and lipophilic ligand efficiency (LLE) values of approximately 3.1–3.2 . In infectious disease research, the compound has been explored for its antibacterial effects, particularly against Gram-negative bacteria. It functions as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair, thereby disrupting essential cellular processes . In neuroscience, derivatives of 1,5-Naphthyridin-2-amine show significant promise as tools for studying neurodegenerative diseases. For instance, [18F]JNJ-311 (6-[18F]fluoro-N-(2-methyl-4-pyridinyl)-1,5-naphthyridin-2-amine) demonstrates exceptional selectivity for tau aggregates (Ki = 8 nM) over β-amyloid (Aβ Ki > 4400 nM) and monoamine oxidases (MAO), making it a valuable candidate for Alzheimer's disease research and the development of PET tracers . The synthesis of 1,5-Naphthyridin-2-amine can be achieved through methods such as the Skraup reaction starting from 2,5-diaminopyridine and glycerol, or via the amination of 2-chloro-1,5-naphthyridine . Attention : This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1,5-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXADFXJVONWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343378
Record name 1,5-Naphthyridin-2-amine
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17965-80-9
Record name 1,5-Naphthyridin-2-amine
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Record name 1,5-Naphthyridin-2-amine
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1,5-Naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a "privileged" heterocyclic system, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1] 1,5-Naphthyridin-2-amine, in particular, serves as a crucial building block for the synthesis of more complex molecules and is a key pharmacophore in the development of novel therapeutics.[3][4] This guide provides an in-depth exploration of the primary synthetic routes to 1,5-Naphthyridin-2-amine and details the essential analytical techniques for its comprehensive characterization, offering field-proven insights for professionals in chemical and pharmaceutical development.

Strategic Approaches to the Synthesis of 1,5-Naphthyridin-2-amine

The synthesis of 1,5-Naphthyridin-2-amine can be broadly categorized into two strategic approaches: the functionalization of a pre-formed 1,5-naphthyridine ring, or the construction of the heterocyclic system with the amino group precursor already in place. The most direct and widely employed methods involve the amination of an activated 1,5-naphthyridine precursor.

Amination of Pre-formed 1,5-Naphthyridine Scaffolds

This strategy leverages the inherent reactivity of the 1,5-naphthyridine ring, which is electron-deficient due to the presence of two nitrogen atoms. This deficiency makes the carbon atoms, particularly at the C2 and C4 positions, susceptible to nucleophilic attack.

The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds, offering high yields and broad substrate scope.[5] This pathway is particularly effective for the synthesis of 2-amino-1,5-naphthyridine derivatives from their corresponding halo-precursors.[1]

Causality: The palladium catalyst facilitates the coupling of an amine with an aryl halide. The reaction proceeds through a catalytic cycle involving oxidative addition of the halo-naphthyridine to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the catalyst.[6] The choice of a bulky phosphine ligand, such as XantPhos, is critical to stabilize the palladium intermediates and promote the reductive elimination step.[1]

Buchwald_Hartwig_Amination start 2-Chloro-1,5-naphthyridine + Amine Source (e.g., NH3) product 1,5-Naphthyridin-2-amine start->product Buchwald-Hartwig Cross-Coupling reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XantPhos) Base (e.g., Cs2CO3) Toluene, Heat reagents->product

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-chloro-1,5-naphthyridine (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a phosphine ligand like XantPhos (4-10 mol%).

  • Reagent Addition: Add a strong, non-nucleophilic base, typically cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.).

  • Solvent and Amine Source: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous toluene, followed by the amine source. For the parent 2-amino product, a source like benzophenone imine can be used, followed by acidic hydrolysis, or an ammonia equivalent.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and filter through Celite to remove the catalyst and salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Direct nucleophilic aromatic substitution (SNAr) is a classical and cost-effective method for introducing an amino group onto an electron-deficient aromatic ring.[7]

Causality: The reaction requires a 1,5-naphthyridine ring substituted with a good leaving group (typically a halide like Cl⁻ or Br⁻) at the 2-position. The strong electron-withdrawing effect of the ring nitrogens sufficiently activates this position, allowing for direct attack by a nucleophile (e.g., ammonia or an amine). The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, followed by the elimination of the leaving group to restore aromaticity.[3][8]

SNAr_Pathway start 2-Chloro-1,5-naphthyridine product 1,5-Naphthyridin-2-amine start->product SNAr Reaction reagents Ammonium Hydroxide (NH4OH) or NaN3 then reduction Sealed Tube, Heat reagents->product

Caption: Nucleophilic Aromatic Substitution (SNAr) workflow.

Experimental Protocol: SNAr Amination

  • Reaction Setup: Place 2-chloro-1,5-naphthyridine (1.0 eq.) into a high-pressure reaction vessel.

  • Reagent Addition: Add a concentrated solution of ammonium hydroxide. Alternatively, a two-step process involving sodium azide (NaN₃) to form an azido intermediate, followed by reduction (e.g., with SnCl₂ or by catalytic hydrogenation), can be employed for a milder transformation.[3]

  • Reaction Conditions: Seal the vessel tightly and heat the mixture to 140-160 °C for several hours. The internal pressure will increase significantly; ensure the vessel is rated for such conditions.[3]

  • Work-up and Purification: After cooling to room temperature, carefully vent the vessel. Extract the aqueous mixture with an organic solvent like chloroform or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is then purified by recrystallization or column chromatography.

The Chichibabin reaction is a direct C-H amination method for N-heterocycles, first reported in 1914.[9] It offers the advantage of not requiring a pre-functionalized starting material.[10]

Causality: This reaction involves the direct nucleophilic attack of a strong amide base, typically sodium amide (NaNH₂), on the electron-deficient pyridine ring.[4] The amide anion adds to the C2 position to form a σ-complex. Aromatization is then achieved by the elimination of a hydride ion (H⁻), which subsequently reacts with a proton source (like the product amine or residual ammonia) to liberate hydrogen gas.[4][10]

Experimental Protocol: Chichibabin Amination

  • Inert and Anhydrous Conditions: All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere (Nitrogen or Argon) as sodium amide reacts violently with water.

  • Reaction Setup: Dissolve 1,5-naphthyridine (1.0 eq.) in an anhydrous, high-boiling aprotic solvent such as N,N-dimethylaniline or xylene in a flask equipped with a reflux condenser.

  • Reagent Addition: Add sodium amide (NaNH₂, 2-4 eq.) portion-wise. The reaction is often exothermic.

  • Reaction Conditions: Heat the mixture to reflux (130-150 °C). The progress of the reaction can be visually monitored by the formation of a reddish color from the intermediate σ-adduct and by the evolution of hydrogen gas.[10]

  • Work-up and Purification: After the reaction is complete (typically several hours), cool the mixture and cautiously quench it by slowly adding water, followed by an aqueous solution of ammonium chloride. Extract the product into an organic solvent, dry the organic phase, and concentrate it. The product is then purified by column chromatography.

Building the Heterocyclic Core: Cyclization Strategies

An alternative to functionalizing the pre-formed ring is to construct it from acyclic or monocyclic precursors. While often involving more steps, these methods can be advantageous for creating diverse analogues. The most common approach in this category involves a cyclization reaction to form a 2-hydroxy-1,5-naphthyridine (a 1,5-naphthyridin-2(1H)-one), which is then converted to the target amine.

Causality: Reactions like the Skraup or Friedländer synthesis can be adapted to produce the 1,5-naphthyridine core.[3][11] For example, reacting a 3-aminopyridine derivative with a β-dicarbonyl compound or its equivalent can lead to a 1,5-naphthyridinone. This intermediate is stable and easily purified. The hydroxyl group is then converted into a better leaving group, typically a chloride, using reagents like phosphorus oxychloride (POCl₃). This 2-chloro intermediate is then subjected to amination as described in Section 1.1.

Cyclization_Functionalization cluster_0 Core Synthesis cluster_1 Functional Group Interconversion start 3-Aminopyridine + Cyclization Partner step1 1,5-Naphthyridin-2(1H)-one start->step1 Cyclization (e.g., Friedländer) step2 2-Chloro-1,5-naphthyridine step1->step2 Chlorination (POCl3) product 1,5-Naphthyridin-2-amine step2->product Amination (SNAr or Buchwald-Hartwig)

Caption: Multi-step synthesis via cyclization and functionalization.

Structural Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 1,5-Naphthyridin-2-amine. The following protocol outlines a self-validating system where data from orthogonal techniques are used to build a conclusive profile of the compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation synthesis Crude Product (from any route) purification Purification (Chromatography/ Recrystallization) synthesis->purification pure_product Purified Sample purification->pure_product ms Mass Spectrometry (Molecular Weight) pure_product->ms Analysis nmr NMR Spectroscopy (¹H & ¹³C) (Connectivity) pure_product->nmr Analysis ir IR Spectroscopy (Functional Groups) pure_product->ir Analysis purity HPLC / MP (Purity / Identity) pure_product->purity Analysis final Confirmed Structure: 1,5-Naphthyridin-2-amine ms->final Data Correlation nmr->final Data Correlation ir->final Data Correlation purity->final Data Correlation

Caption: Integrated workflow for synthesis and characterization.

Spectroscopic Analysis
Technique Purpose Expected Observations for 1,5-Naphthyridin-2-amine
Mass Spectrometry (MS) Molecular Weight DeterminationFormula: C₈H₇N₃, MW: 145.16 g/mol . Expected [M+H]⁺ peak at m/z = 146.071.[12][13]
¹H NMR Structural Elucidation (Proton Environment)Aromatic protons (6H) in the δ 7.0-9.0 ppm region with characteristic doublet and doublet-of-doublets splitting patterns. A broad singlet for the amine protons (-NH₂, 2H), which may be exchangeable with D₂O.
¹³C NMR Structural Elucidation (Carbon Skeleton)Signals for 8 distinct carbon atoms. Aromatic carbons typically appear in the δ 110-160 ppm range. The carbon attached to the amino group (C2) will be significantly upfield compared to its unsubstituted analogue.[14]
Infrared (IR) Spectroscopy Functional Group Identification- N-H Stretch: Two distinct bands for the primary amine (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region.[15] - N-H Bend (Scissoring): A band around 1610-1650 cm⁻¹.[15] - C=N/C=C Stretch: Multiple sharp bands for the aromatic rings in the 1500-1620 cm⁻¹ region.
Purity and Physical Properties
  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single, sharp peak under various solvent conditions indicates high purity.

  • Melting Point (MP): A sharp melting point range is indicative of a pure crystalline solid and serves as a reliable physical constant for identification.

Conclusion

The synthesis of 1,5-Naphthyridin-2-amine is achievable through several robust and well-documented chemical pathways. Modern methods like the Buchwald-Hartwig amination offer high efficiency and yield, while classical approaches such as SNAr and the Chichibabin reaction remain valuable tools in the synthetic chemist's arsenal. A multi-technique approach to characterization, combining mass spectrometry, NMR, and IR spectroscopy, is crucial for the unambiguous confirmation of the molecule's structure and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and validate this important heterocyclic building block for applications in drug discovery and materials science.

References

  • Vallejo, D., & Lavilla, R. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4786. [Link]

  • Vallejo, D., & Lavilla, R. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-naphthyridin-2-amine. PubChem. [Link]

  • Vallejo, D., & Lavilla, R. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3349. [Link]

  • Sahu, P. K., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Orive, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6436. [Link]

  • Papanastasiou, I., et al. (2014). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 55(4), 879-882. [Link]

  • Vallejo, D., & Lavilla, R. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. [Link]

  • Maher, K. M., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,5-Naphthyridin-2-amine. PubChem Compound Database. [Link]

  • Vallejo, D., & Lavilla, R. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. [Link]

  • Pantić, J., et al. (2024). The ¹H and ¹³C NMR spectra of free 1,5-naphthyridine ligand and after complexation with Pd(II) ion. Journal of Coordination Chemistry. [Link]

  • NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. [Link]

  • Szyling, J., et al. (2020). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. Chemical Reviews, 120(22), 12479-12581. [Link]

  • Ahuja, I. S., & Singh, R. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Wikipedia. Retrieved from [Link]

  • Knochel, P., et al. (2012). Alternative way to access 1,5-naphthyridines 4-substituted by amino groups. Tetrahedron, 68(23), 4443-4453. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 2-aminopyridine and its metal complexes. ResearchGate. [Link]

  • Yoshimura, T., et al. (2017). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Organic Letters, 19(18), 4842-4845. [Link]

  • El-Faham, A., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3422. [Link]

  • van der Plas, H. C. (1978). On the chichibabin amination of quinoline and some nitroquinolines. Journal of Heterocyclic Chemistry, 15(5), 861-865. [Link]

  • Mary, Y. S., et al. (2009). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. Scientific Update. [Link]

  • Yoshimura, T., et al. (2017). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. [Link]

Sources

Technical Guide: Reactivity & Synthetic Applications of 1,5-Naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthetic utility, and handling protocols for 1,5-Naphthyridin-2-amine . This document is structured for researchers and process chemists requiring actionable insights rather than generic textbook definitions.

Executive Summary

1,5-Naphthyridin-2-amine (CAS: 17965-80-9) is a privileged bicyclic scaffold in medicinal chemistry, serving as a bioisostere for quinoline and naphthalene systems. Its unique electronic architecture—characterized by two nitrogen atoms at the 1 and 5 positions—creates a "push-pull" system when coupled with the electron-donating exocyclic amino group at position 2. This guide explores its dual reactivity: the nucleophilicity of the exocyclic amine and the electrophilic susceptibility of the heteroaromatic ring, providing validated protocols for functionalization.

Electronic Structure & Reactivity Profile

Basicity and Protonation

Unlike simple anilines, 1,5-naphthyridin-2-amine possesses three potential protonation sites: the exocyclic amine (


), the ring nitrogen at N1, and the ring nitrogen at N5.
  • Dominant Site: Protonation occurs preferentially at the ring nitrogen N1 (or N5), not the exocyclic amine. The lone pair on the exocyclic nitrogen is delocalized into the

    
    -system, increasing the electron density at N1 and C3, thereby rendering the exocyclic nitrogen less basic (
    
    
    
    for the conjugate acid).
  • Implication: In acidic media, the molecule exists as a monocat or dicat, which significantly deactivates the ring toward electrophilic attack but protects the amino group from oxidation.

Tautomerism

While the amino tautomer is thermodynamically favored in the ground state due to aromaticity, the imino form (1,2-dihydro-1,5-naphthyridin-2-imine) is accessible, particularly during metal coordination or under specific solvent conditions.

Tautomerism cluster_resonance Electronic Activation Amino Amino Form (Aromatic, Stable) Imino Imino Form (1,2-Dihydro) Amino->Imino  H-shift   Res1 N-Lone Pair Delocalization Res2 Increased Electron Density at C3 and N1 Res1->Res2 Resonance

Figure 1: Tautomeric equilibrium and electronic activation. The amino form predominates, directing electron density to C3.

Reactivity of the Exocyclic Amino Group

The exocyclic amino group is a versatile handle for building molecular complexity. Its reactivity is modulated by the electron-deficient naphthyridine core, making it less nucleophilic than a standard aniline but sufficiently reactive for palladium-catalyzed couplings and acylations.

Acylation and Sulfonylation

Direct acylation is straightforward but requires base catalysis to neutralize the HCl/HBr byproducts, as the pyridine-like nitrogens can act as proton sponges, precipitating salts that stall the reaction.

  • Key Consideration: Use a non-nucleophilic base (e.g., DIPEA, Pyridine) to scavenge acid.

  • Regioselectivity: Reaction occurs exclusively at the exocyclic nitrogen.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

1,5-Naphthyridin-2-amine serves as an excellent nucleophile in Buchwald-Hartwig aminations to generate biaryl amines.

  • Challenge: The ring nitrogens (N1, N5) can coordinate to the Pd-catalyst, potentially poisoning the cycle.

  • Solution: Use chelating bisphosphine ligands (e.g., Xantphos, BINAP) or bulky monodentate ligands (e.g., BrettPhos) that outcompete the substrate for metal binding.

Sandmeyer / Diazotization

The amino group can be converted into a diazonium salt, a critical intermediate for introducing halides (Cl, Br, I), hydroxyl groups (hydrolysis), or cyano groups at the C2 position.

  • Stability Warning: Naphthyridine diazonium salts are less stable than phenyl diazonium salts. Reactions should be conducted at

    
     and quenched immediately with the nucleophile.
    

Ring Reactivity: Electrophilic Aromatic Substitution (EAS)

The 1,5-naphthyridine ring is generally electron-deficient and resistant to EAS. However, the 2-amino group strongly activates the C3 position (ortho to the amine).

  • Bromination: Treatment with

    
     or NBS leads to selective bromination at C3 .
    
  • Nitration: Occurs at C3 under standard conditions.

  • Mechanism: The amino group's lone pair donates density into the ring, overcoming the deactivating effect of the N1 nitrogen specifically at the C3 position.

ReagentConditionsMajor ProductMechanism

/ AcOH

3-Bromo-1,5-naphthyridin-2-amine EAS (C3 activated)

/ Pyridine

N-(1,5-naphthyridin-2-yl)acetamide Nucleophilic Acylation

/

/


2-Bromo-1,5-naphthyridine Sandmeyer (Radical/Ionic)

Experimental Protocols

Protocol A: Selective Bromination at C3

This protocol yields 3-bromo-1,5-naphthyridin-2-amine, a valuable intermediate for Suzuki couplings.

Materials:

  • 1,5-Naphthyridin-2-amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve 1,5-naphthyridin-2-amine in anhydrous ACN in a round-bottom flask equipped with a stir bar.

  • Addition: Cool the solution to

    
     in an ice bath. Add NBS portion-wise over 15 minutes to avoid exotherms.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by LC-MS (Target mass: M+2 peak for Br).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: The crude product often precipitates. Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Coupling 1,5-naphthyridin-2-amine with an aryl bromide.

Materials:

  • 1,5-Naphthyridin-2-amine (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • 
     (2 mol%)
    
  • Xantphos (4 mol%)

  • 
     (2.0 eq)
    
  • 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a glovebox or under Argon, combine the amine, aryl bromide, base, Pd source, and ligand in a reaction vial.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane. Seal the vial.

  • Heating: Heat to

    
     for 12–16 hours.
    
  • Filtration: Cool to room temperature. Filter through a pad of Celite, washing with DCM.

  • Purification: Concentrate and purify via silica gel chromatography.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways accessible from the parent amine.

ReactionPathways Start 1,5-Naphthyridin-2-amine Acylation N-Acylation (Protection/Prodrug) Start->Acylation Ac2O / Base EAS C3-Bromination (EAS) Start->EAS NBS or Br2 Sandmeyer Sandmeyer Reaction (2-Halo derivative) Start->Sandmeyer NaNO2 / HX / CuX Buchwald Buchwald-Hartwig (N-Arylation) Start->Buchwald Ar-Br / Pd-Cat Prod_Acyl Amide Derivative Acylation->Prod_Acyl Prod_EAS 3-Bromo-1,5-naphthyridin-2-amine EAS->Prod_EAS Prod_Sand 2-Halo-1,5-naphthyridine Sandmeyer->Prod_Sand Prod_Buch Biaryl Amine Buchwald->Prod_Buch

Figure 2: Divergent synthetic workflows. The C3-bromination and N-arylation pathways are most critical for library generation.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PMC / Molecules (2020) URL:[Link]

  • Buchwald-Hartwig Amination: Mechanism and Ligand Design Source: Chemistry LibreTexts URL:[Link]

  • Regioselective Electrophilic Aromatic Bromination Source: MDPI (Molecules) URL:[Link]

  • 1,5-Naphthyridin-2-amine Chemical Properties Source: LookChem URL:[Link]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of the 1,5-Naphthyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the electrophilic substitution reactions of the 1,5-naphthyridine ring, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] We will delve into the electronic properties of this ring system, the regioselectivity of electrophilic attack, and detailed protocols for common substitution reactions.

Understanding the Electronic Landscape of 1,5-Naphthyridine

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic compound, consists of two fused pyridine rings. The presence of two nitrogen atoms significantly influences its reactivity towards electrophiles. These nitrogen atoms exert a strong electron-withdrawing effect, deactivating the entire ring system compared to benzene.[4] This deactivation means that electrophilic substitution reactions on the 1,5-naphthyridine core are generally more challenging and often require more forcing conditions, such as the use of strong acids or higher temperatures.[4]

The positions most susceptible to electrophilic attack are the 3- and 7-positions. These positions are meta to the nitrogen atoms and are therefore the least deactivated. This regioselectivity is a critical consideration for any synthetic strategy involving the functionalization of the 1,5-naphthyridine scaffold.

Key Electrophilic Substitution Reactions

Halogenation

Halogenation, particularly bromination, is a well-established method for functionalizing the 1,5-naphthyridine ring. The introduction of a halogen atom provides a versatile synthetic handle for subsequent transformations, such as cross-coupling reactions.[4][5]

Mechanism of Bromination:

The bromination of 1,5-naphthyridine proceeds via a typical electrophilic aromatic substitution mechanism. The electrophile, Br+, is generated from molecular bromine, often in the presence of a Lewis acid or in a polar solvent like acetic acid. The electrophile then attacks the electron-rich 3-position of the naphthyridine ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton re-aromatizes the ring to yield the 3-bromo-1,5-naphthyridine product.

G cluster_0 Electrophilic Attack cluster_1 Deprotonation 1,5-Naphthyridine { 1,5-Naphthyridine |  N at 1, N at 5} Sigma_Complex { Sigma Complex |  Resonance Stabilized} 1,5-Naphthyridine:f1->Sigma_Complex:f0 + Br+ Br+ { Br+ |  Electrophile} 3-Bromo-1,5-naphthyridine { 3-Bromo-1,5-naphthyridine |  Br at 3} Sigma_Complex:f0->3-Bromo-1,5-naphthyridine:f0 - H+ H+ { H+}

Experimental Protocol: Bromination of 1,5-Naphthyridine [4][6]

This protocol outlines the direct bromination of 1,5-naphthyridine to produce 3-bromo-1,5-naphthyridine.

Materials:

  • 1,5-Naphthyridine

  • Glacial Acetic Acid

  • Bromine

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve 1,5-naphthyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid to the cooled solution using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-bromo-1,5-naphthyridine.

Reactant/ProductMolecular Weight ( g/mol )AmountMolesYield (%)
1,5-Naphthyridine130.151.0 g7.68 mmol-
Bromine159.811.35 g8.45 mmol-
3-Bromo-1,5-naphthyridine209.05--Typically >80%

Table 1. Reagents and Expected Yield for Bromination of 1,5-Naphthyridine.

Nitration

Nitration of 1,5-naphthyridine introduces a nitro group, a versatile functional group that can be further transformed, for instance, by reduction to an amino group.[7] The reaction typically requires strong nitrating agents due to the deactivated nature of the ring.

Mechanism of Nitration:

The nitration of 1,5-naphthyridine is believed to proceed through an electrophilic aromatic substitution pathway. The nitronium ion (NO₂⁺), the active electrophile, is generated from a mixture of concentrated nitric and sulfuric acids ("mixed acid").[8] This potent electrophile attacks the 3-position of the 1,5-naphthyridine ring, leading to the formation of a sigma complex. The subsequent loss of a proton restores aromaticity, yielding 3-nitro-1,5-naphthyridine.

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Deprotonation HNO3 { HNO₃} NO2+ { NO₂⁺ |  Nitronium ion} HNO3:f0->NO2+:f0 + 2H₂SO₄ H2SO4 { H₂SO₄} H3O+ { H₃O⁺} HSO4- { HSO₄⁻} 1,5-Naphthyridine { 1,5-Naphthyridine} Sigma_Complex { Sigma Complex} 1,5-Naphthyridine:f0->Sigma_Complex:f0 + NO₂⁺ 3-Nitro-1,5-naphthyridine { 3-Nitro-1,5-naphthyridine} Sigma_Complex:f0->3-Nitro-1,5-naphthyridine:f0 - H⁺

Experimental Protocol: Nitration of 1,5-Naphthyridine [7]

This protocol describes the nitration of 1,5-naphthyridine to yield 3-nitro-1,5-naphthyridine.

Materials:

  • 1,5-Naphthyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Carefully add 1,5-naphthyridine to a flask containing concentrated sulfuric acid, while cooling in an ice bath and stirring.

  • Slowly add concentrated nitric acid to the mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Pour the reaction mixture carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a pH of ~7 is reached.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography.

Reactant/ProductMolecular Weight ( g/mol )AmountMolesYield (%)
1,5-Naphthyridine130.151.0 g7.68 mmol-
3-Nitro-1,5-naphthyridine175.14--Varies, often moderate

Table 2. Reagents and Expected Yield for Nitration of 1,5-Naphthyridine.

Sulfonation

Sulfonation of aromatic compounds introduces a sulfonic acid group (-SO₃H). This reaction is reversible, which can be synthetically useful.[9] Direct sulfonation of 1,5-naphthyridine is less commonly reported compared to halogenation and nitration, likely due to the harsh reaction conditions required which can lead to decomposition.

Proposed Protocol for Sulfonation of 1,5-Naphthyridine:

A potential approach for the sulfonation of 1,5-naphthyridine would involve heating the substrate with fuming sulfuric acid (oleum).

Materials:

  • 1,5-Naphthyridine

  • Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃)

  • Ice

  • Saturated sodium chloride solution

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Carefully add 1,5-naphthyridine to fuming sulfuric acid in a round-bottom flask with stirring.

  • Heat the reaction mixture to 100-120 °C for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • The sulfonic acid product may precipitate. If so, it can be collected by filtration. Alternatively, "salting out" with a saturated sodium chloride solution may be necessary.

  • Wash the collected solid with a cold, saturated sodium chloride solution and dry.

Influence of Substituents

The presence of activating or deactivating groups on the 1,5-naphthyridine ring can further influence the regioselectivity and rate of electrophilic substitution. Electron-donating groups will generally increase the reaction rate and may influence the position of the incoming electrophile, while additional electron-withdrawing groups will further deactivate the ring.

Conclusion

The electrophilic substitution of the 1,5-naphthyridine ring is a challenging yet crucial area of synthetic chemistry. A thorough understanding of the electronic properties of the ring system and the mechanisms of these reactions is paramount for the successful design and execution of synthetic routes to novel 1,5-naphthyridine derivatives for applications in drug discovery and materials science.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3234. [Link][1][2][10]

  • MDPI. (n.d.). Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. Retrieved from [Link][11]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3329. [Link][12][13]

  • ChemBK. (2024). 1,5-Naphthyridine, 3-bromo-. Retrieved from [Link][6]

  • Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2684-2692. [Link][14]

  • Wikipedia. (2023). Aromatic sulfonation. Retrieved from [Link][9]

  • Wikipedia. (2023). Nitration. Retrieved from [Link][8]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link][15]

  • ResearchGate. (2018). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. Retrieved from [Link][5]

Sources

nucleophilic substitution on the 1,5-naphthyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Nucleophilic Substitution on the 1,5-Naphthyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine motif is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological activity.[1][2] Its unique electronic structure makes it a fascinating and valuable target for synthetic modification, particularly through nucleophilic substitution reactions. This guide provides a comprehensive overview of the principles, methodologies, and applications of nucleophilic substitution on the 1,5-naphthyridine core, intended to serve as a resource for professionals in drug discovery and chemical synthesis.

The 1,5-Naphthyridine Core: A Primer on Reactivity

The 1,5-naphthyridine ring system consists of two fused pyridine rings. The presence of two nitrogen atoms makes the entire aromatic system electron-deficient, which is the fundamental reason for its susceptibility to nucleophilic attack.[3] This is in stark contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution.

The pyridine rings are electron-deficient, making them prone to attack by nucleophiles, especially when a good leaving group is present or the ring is activated by an additional electron-withdrawing group.[3] The positions most susceptible to nucleophilic attack are typically the C2 and C4 positions (and their equivalents, C6 and C8), as the negative charge in the reaction intermediate can be effectively delocalized by the ring nitrogens.

Mechanism: The Addition-Elimination (SNAr) Pathway

The predominant mechanism for is the Nucleophilic Aromatic Substitution (SNAr) pathway, which proceeds via an addition-elimination sequence.[4][5][6]

  • Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (e.g., a halogen). This initial attack is the rate-determining step and breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups ortho or para to the site of attack.[4][7]

  • Elimination: The aromaticity of the ring is restored in a rapid second step through the expulsion of the leaving group.[6]

Caption: The SNAr mechanism on a 1,5-naphthyridine scaffold.

Key Synthetic Transformations

The utility of nucleophilic substitution lies in its ability to introduce a wide range of functional groups onto the 1,5-naphthyridine core. This requires the presence of a suitable leaving group, most commonly a halogen.

Preparation of Halo-1,5-Naphthyridine Precursors

A common and effective strategy to introduce halogen atoms is the conversion of 1,5-naphthyridinones (or hydroxy-1,5-naphthyridines) into their corresponding halo-derivatives.[2] These precursors are invaluable intermediates for subsequent nucleophilic substitution reactions.[2] The transformation is typically achieved using standard halogenating agents.

  • Chlorination: Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are frequently used to convert naphthyridinones to chloro-1,5-naphthyridines.[2]

  • Bromination: Similarly, reagents such as phosphorus oxybromide (POBr₃) can be employed for bromination.

Amination Reactions (N-Nucleophiles)

The introduction of amino groups is one of the most critical transformations in medicinal chemistry, as the amino functionality is a key pharmacophoric element.

  • Direct Amination: Halogenated 1,5-naphthyridines can react with various primary and secondary amines, often under thermal conditions or with microwave assistance.[2] For instance, 4-chloro-1,5-naphthyridines can be condensed with anilines or alkylamines to furnish the corresponding 4-amino derivatives.[2]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig): For less reactive amines or more challenging substrates, the Buchwald-Hartwig cross-coupling reaction is a powerful tool. This method uses a palladium catalyst with a suitable phosphine ligand (e.g., XantPhos) to couple a halo-1,5-naphthyridine with an amine.[2]

  • Vicarious Nucleophilic Substitution (VNS): In systems activated by a nitro group, amination can occur via the substitution of a hydrogen atom. Treatment of 3-nitro-1,5-naphthyridines with liquid ammonia and potassium permanganate can yield 4-amino-3-nitro-1,5-naphthyridines.[8] This method provides a direct route to aminated products without the need for a pre-installed leaving group.

Alkoxylation and Thiolation (O- & S-Nucleophiles)

Oxygen and sulfur nucleophiles can also be readily introduced onto the 1,5-naphthyridine scaffold.

  • Alkoxylation: The displacement of a halogen with an alkoxide, such as sodium methoxide in methanol, provides a straightforward route to alkoxy-1,5-naphthyridines.[2] This reaction is often facilitated by heating.

  • Hydroxylation: While direct substitution with hydroxide can be challenging, it is often achieved by acidic or basic hydrolysis of a precursor like an alkoxy derivative.

  • Thiolation: Thiol nucleophiles, such as sodium thiomethoxide, can be used to displace halogens, leading to the formation of thioether-substituted 1,5-naphthyridines.

Carbon-Based Nucleophiles
  • Cyanation: The cyano group is a valuable synthetic handle that can be converted into various other functionalities. The substitution of a halogen with a cyanide source (e.g., KCN or NaCN) is a viable, though less commonly cited, method for C-C bond formation on this scaffold.

  • VNS with Carbanions: 3-Nitro-1,5-naphthyridines can react with carbanions, such as that derived from chloromethyl phenyl sulfone, to introduce a carbon substituent at the C4 position.[9] This reaction proceeds with high regioselectivity and yield.[9]

The following table summarizes representative nucleophilic substitution reactions on the 1,5-naphthyridine scaffold.

Leaving GroupNucleophileKey Reagents/ConditionsProduct TypeReference
ChlorineAminesCs₂CO₃, 110 °C or MicrowaveAmino-1,5-naphthyridine[2]
ChlorineAminesPd catalyst, XantPhos (Buchwald-Hartwig)Amino-1,5-naphthyridine[2]
FluorineSodium MethoxideMethanol, heatMethoxy-1,5-naphthyridine[2]
HydrogenCarbanionChloromethyl phenyl sulfone, base(Phenylsulfonyl)methyl-1,5-naphthyridine[9]
HydrogenAmmoniaLiquid NH₃, KMnO₄Amino-1,5-naphthyridine[8]
Triflate/TosylAminesBaseAmino-1,5-naphthyridine[2]

Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of synthetic chemistry. Below are detailed methodologies for key transformations.

Workflow: From Naphthyridinone to Aminated Product

workflow_synthesis start 1,5-Naphthyridin-4(1H)-one step1 Chlorination (e.g., POCl₃, heat) start->step1 intermediate 4-Chloro-1,5-naphthyridine (Key Intermediate) step1->intermediate step2 Nucleophilic Substitution (e.g., R-NH₂, Base, Heat) intermediate->step2 product 4-Amino-1,5-naphthyridine Derivative step2->product

Caption: General workflow for synthesizing 4-amino-1,5-naphthyridines.

Protocol 1: Synthesis of 4-Chloro-1,5-naphthyridine from 1,5-Naphthyridin-4(1H)-one

This protocol describes a typical halogenation of a naphthyridinone, a critical step for preparing substrates for SNAr reactions.[2]

  • Materials:

    • 1,5-Naphthyridin-4(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Ice bath

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM) or Chloroform

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a reflux condenser.

    • To the flask, add 1,5-Naphthyridin-4(1H)-one (1 equivalent).

    • Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).

    • Heat the reaction mixture to reflux (typically around 110 °C) and maintain for 2-4 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice in a separate beaker. Caution: This is a highly exothermic reaction.

    • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated solution until effervescence ceases and the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent like DCM or chloroform (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-1,5-naphthyridine.

    • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Amination of 4-Chloro-1,5-naphthyridine

This protocol outlines a general procedure for the nucleophilic substitution of the chloro group with an amine.[2]

  • Materials:

    • 4-Chloro-1,5-naphthyridine

    • Desired amine (primary or secondary)

    • Cesium carbonate (Cs₂CO₃) or another suitable base

    • Anhydrous solvent (e.g., DMF, Dioxane)

    • Microwave vial or sealed tube

    • Microwave reactor or oil bath

  • Procedure:

    • To a microwave vial or sealed tube, add 4-chloro-1,5-naphthyridine (1 equivalent).

    • Add the desired amine (1.2-2.0 equivalents) and cesium carbonate (2.0 equivalents).

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture. For microwave-assisted reactions, typical conditions are 120-150 °C for 15-60 minutes. For conventional heating, 100-120 °C for several hours may be required.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to obtain the desired amino-1,5-naphthyridine derivative.

Applications in Drug Discovery

The synthetic accessibility and diverse biological activities of substituted 1,5-naphthyridines make them highly attractive scaffolds for medicinal chemistry.[1][10] Nucleophilic substitution is a cornerstone of efforts to build structure-activity relationships (SAR) for these compounds.

  • Inhibitors of TGF-β Type I Receptor (ALK5): 1,5-Naphthyridine derivatives, particularly those with aminothiazole and pyrazole substituents introduced via nucleophilic substitution, have been identified as potent and selective inhibitors of ALK5, a key target in cancer and fibrosis research.[1][11]

  • Anticancer Agents: Many 1,5-naphthyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines.[1][12] Their mechanism of action often involves the inhibition of topoisomerase I, an enzyme essential for DNA replication.[1][12]

  • Antimalarial and Antileishmanial Agents: The 1,5-naphthyridine core is present in compounds showing activity against parasitic diseases.[13][14] For example, pyronaridine is a known antimalarial drug.[10][13]

Compound ClassBiological Target/ActivityTherapeutic AreaReference
Aminothiazole/Pyrazole DerivativesTGF-β Type I Receptor (ALK5)Oncology, Fibrosis[1][11]
Phenyl/Indeno DerivativesTopoisomerase I InhibitionOncology[12]
Fused 1,5-NaphthyridinesAntileishmanial ActivityInfectious Disease[14]
PyronaridinePlasmodium falciparumInfectious Disease (Malaria)[10][13]

Conclusion and Future Outlook

Nucleophilic substitution is a powerful and versatile strategy for the functionalization of the 1,5-naphthyridine scaffold. The electron-deficient nature of the ring system facilitates a range of transformations, allowing for the introduction of diverse amine, ether, thioether, and carbon-based substituents. These reactions are fundamental to the exploration of 1,5-naphthyridines in medicinal chemistry, enabling the synthesis of libraries of compounds for biological screening.[15]

Future efforts will likely focus on developing more efficient and greener catalytic systems, expanding the scope of applicable nucleophiles, and achieving even greater control over regioselectivity in complex systems. The continued application of these synthetic strategies will undoubtedly lead to the discovery of new 1,5-naphthyridine-based therapeutics for a wide range of diseases.[1]

References

  • Alajarin, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3338. [Link]

  • Alajarin, R., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Alajarin, R., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]

  • Grzegożek, M., & Szpakiewicz, B. (2004). Regioselectivity in SNH reactions of some 3-nitro-1,5-naphthyridines with chloromethyl phenyl sulfone. Canadian Journal of Chemistry, 82(4), 567-570. [Link]

  • Avendaño, C., & Menéndez, J. C. (2006). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 6(13), 1435-1451. [Link]

  • Regioselectivity in S N H reactions of some 3-nitro-1,5-naphthyridines with chloromethyl phenyl sulfone. Sci-Hub. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • Alternative way to access 1,5‐naphthyridines 4‐substituted by amino... ResearchGate. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • The amination of 3‐nitro‐1,5‐naphthyridines by liquid ammonia/potassium permanganate. A new and convenient amination method. ResearchGate. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Experiment 7 — Nucleophilic Substitution. Swarthmore College. [Link]

  • Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Copper-Catalyzed Direct Amination of Halo(hetero)arenes with Sodium Azide as the Amino Source. ResearchGate. [Link]

  • Alajarin, R., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Molecules, 28(25), 1-15. [Link]

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Technical Guide: Tautomerism in Aminonaphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the precise definition of a pharmacophore is non-negotiable. For aminonaphthyridines—a privileged scaffold in kinase inhibition and DNA-targeting therapeutics—this definition is complicated by prototropic tautomerism . The equilibrium between the amino (heteroaromatic) and imino (non-aromatic) forms dictates hydrogen bond donor/acceptor (HBD/HBA) patterns, solvation energy, and ultimately, ligand-target binding kinetics.

This guide provides a rigorous framework for predicting, analyzing, and manipulating the tautomeric states of aminonaphthyridines. It moves beyond basic textbook definitions to address the practical challenges of drug development: solvent-dependent equilibria, protonation-induced switching, and the "chameleon" effect in active sites.

Theoretical Framework: The Amine-Imine Equilibrium[1]

Structural Dynamics

Aminonaphthyridines (e.g., 2-amino-1,8-naphthyridine) exist in a dynamic equilibrium. While the amino form is generally favored in the ground state due to aromatic stabilization energy (ASE), the imine form becomes relevant in three critical scenarios:

  • High-Dielectric Solvents: Stabilization of the zwitterionic resonance contributors of the imine form.

  • Active Site Confinement: Where specific H-bond networks (e.g., hinge regions of kinases) energetically compensate for the loss of aromaticity.

  • Excited States: Photo-induced tautomerization (relevant for fluorescent probes).

Mechanistic Pathway

The interconversion is not a simple intramolecular jump; it is a solvent-mediated process. In protic solvents, a "solvent bridge" lowers the activation energy barrier (


), facilitating proton transfer.

TautomerismMechanism cluster_factors Influencing Factors Amino Amino Tautomer (Aromatic, Stable) TS Transition State (Solvent-Bridged) Amino->TS + Solvent (H2O/MeOH) TS->Amino Imine Imino Tautomer (Non-Aromatic, Reactive) TS->Imine Proton Transfer Imine->TS Factors 1. Dielectric Constant (ε) 2. pH / Protonation 3. Substituent Electronics (Hammett σ)

Figure 1: Solvent-mediated proton transfer mechanism in aminonaphthyridines. The transition state relies on a Grotthuss-like mechanism involving solvent molecules.

Analytical Methodologies: The Validation Workflow

Relying solely on X-ray crystallography is a critical error, as crystal packing forces often lock a molecule in a minor tautomer that does not reflect the solution state. A robust validation requires a tri-modal approach.

Tier 1: Computational Prediction (DFT)

Before synthesis, Density Functional Theory (DFT) provides the thermodynamic baseline.

  • Protocol: Geometry optimization followed by frequency calculation.

  • Recommended Functional: M06-2X (captures dispersion forces better than B3LYP) or

    
    B97X-D.
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP.

  • Solvation: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) is mandatory. Gas-phase calculations are irrelevant for tautomerism.

Tier 2: Solution-Phase NMR (The Gold Standard)

NMR is the only method to quantify


 (Tautomeric Constant, 

) in solution.
  • 
     NMR:  Look for the exchangeable protons. Amine 
    
    
    
    typically appears as a broad singlet at 5–8 ppm. Imine
    
    
    is often deshielded (>9 ppm).
  • 
     NMR (HMBC/HSQC):  The definitive probe.
    
    • Amino Nitrogen:

      
       to 
      
      
      
      ppm (relative to nitromethane).
    • Imino Nitrogen:

      
       to 
      
      
      
      ppm.
    • Causality: The hybridization change (

      
       vs 
      
      
      
      ) causes a massive chemical shift difference (
      
      
      ppm), making detection unambiguous even for minor tautomers.
Tier 3: Optical Spectroscopy
  • UV-Vis: The imine form typically exhibits a bathochromic shift (red shift) due to the extended conjugation of the quinoid-like system.

Case Study: 2-Amino-1,8-Naphthyridine in DNA Recognition[2][3]

The 2-amino-1,8-naphthyridine scaffold presents a classic example of protonation-dependent tautomerism driving biological function.

  • The Problem: Native DNA bases use specific H-bond patterns.[1] Mismatches (like C-C or T-C) create "bulges" or unstable regions.

  • The Solution: The 2-amino-1,8-naphthyridine dimer (e.g., molecule ANP77 ) acts as a "molecular glue."

  • Mechanism:

    • At physiological pH, the ring nitrogen protonates.

    • This forces a tautomeric shift or locks the conformation to present a Donor-Donor-Acceptor (D-D-A) interface.

    • Result: It perfectly complements the Acceptor-Acceptor-Donor (A-A-D) pattern of a Cytosine-Cytosine mismatch, binding with high affinity (

      
       nM).
      
ParameterNeutral StateProtonated State (Active Binder)
Dominant Form Amino (Aromatic)Amino-Cation (Charge Delocalized)
H-Bond Pattern D-A (Donor-Acceptor)D-D-A (Donor-Donor-Acceptor)
Target Non-specificCytosine Mismatch (C-C)
Binding Mode Intercalation (Weak)H-Bonding + Stacking (Strong)

Experimental Protocol: Determination of

Objective: Determine the tautomeric equilibrium constant (


) for a novel aminonaphthyridine derivative.
Phase 1: In Silico Screening
  • Build Structures: Generate 3D models of both amino and imine tautomers.

  • Setup Calculation:

    • Software: Gaussian 16 or ORCA.

    • Route: # opt freq M062X/6-311++G(d,p) scrf=(smd,solvent=water)

  • Analyze Energy: Calculate

    
    .
    
    • If

      
       kcal/mol, the imine is likely negligible (
      
      
      
      ) in ground state.
Phase 2: Variable Temperature (VT) NMR

If Phase 1 predicts


 kcal/mol, experimental validation is required.
  • Sample Preparation: Dissolve 5-10 mg of compound in 0.6 mL of dry DMSO-

    
     or CD
    
    
    
    OD. Note: Avoid CDCl
    
    
    if possible, as aggregation can mimic tautomerism.
  • Acquisition:

    • Run

      
       NMR at 298 K.
      
    • Run

      
      -HMBC (long-range coupling is essential to see non-protonated nitrogens).
      
  • Titration (Optional but Recommended):

    • If signals are broad (intermediate exchange), perform a cooling experiment (down to 230 K in CD

      
      Cl
      
      
      
      or THF-
      
      
      ) to "freeze" the equilibrium and resolve distinct signals.
  • Calculation:

    
    
    Where 
    
    
    
    is the integrated intensity of a distinct, non-overlapping signal (e.g., a ring proton adjacent to the nitrogen).
Phase 3: Data Synthesis Workflow

Workflow Start Novel Aminonaphthyridine DFT DFT Calculation (M06-2X/SMD) Start->DFT Decision Is ΔG < 3 kcal/mol? DFT->Decision Stop Assume Amino Dominant (Proceed to Bioassay) Decision->Stop No (Stable) Exp Experimental Validation Decision->Exp Yes (Ambiguous) NMR VT-NMR & 15N-HMBC Exp->NMR UV UV-Vis Solvatochromism Exp->UV

Figure 2: Decision tree for tautomer characterization in drug discovery pipelines.

References

  • Structure-Binding Relationship of 2-Amino-1,8-Naphthyridine Dimers. Osaka University ResOU. [Link][2][3]

  • 2-Amino-1,8-naphthyridine Dimer (ANP77), a High-Affinity Binder to the Internal Loops of C/CC and T/CC Sites in Double-Stranded DNA. Journal of Organic Chemistry / PubMed.[4] [Link]

  • Tautomerism in Drug Discovery. Journal of Computer-Aided Molecular Design / PubMed. [Link]

  • Tautomerism of Pyridinylbutane-1,3-diones: An NMR and DFT Study. Magnetic Resonance in Chemistry / PubMed. [Link]

  • Theoretical and Experimental 15N NMR Study of Enamine-Imine Tautomerism. Magnetic Resonance in Chemistry / PubMed. [Link]

Sources

Quantum Chemical Calculations on 1,5-Naphthyridin-2-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 1,5-Naphthyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiparasitic, and anticancer properties.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for performing and interpreting quantum chemical calculations. We will explore the causality behind the selection of computational methods and demonstrate how these calculations provide invaluable insights into the molecule's reactivity, stability, and potential intermolecular interactions, thereby accelerating the drug design and development process.

Introduction: The Significance of 1,5-Naphthyridin-2-amine in Medicinal Chemistry

The 1,5-naphthyridine core is a key pharmacophore found in numerous biologically active compounds.[2][3] The introduction of an amine group at the 2-position of the 1,5-naphthyridine ring system can significantly influence its electronic properties and hydrogen bonding capabilities, making 1,5-Naphthyridin-2-amine an attractive scaffold for the design of novel therapeutic agents.[4][5] Understanding the fundamental molecular properties of this compound is crucial for predicting its behavior in biological systems and for designing derivatives with enhanced efficacy and selectivity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools in computational chemistry and drug design.[6] These methods allow for the accurate prediction of a wide range of molecular properties, including optimized geometry, vibrational frequencies (FT-IR), electronic absorption spectra (UV-Vis), and the distribution of electron density. This in-silico approach provides a cost-effective and time-efficient alternative to purely experimental studies, enabling the rapid screening of virtual compounds and the generation of hypotheses to guide experimental work.

This guide will focus on a systematic computational investigation of 1,5-Naphthyridin-2-amine, detailing the theoretical framework, computational protocol, and the interpretation of the calculated parameters.

Theoretical and Computational Methodology: A Self-Validating Approach

The reliability of quantum chemical calculations is intrinsically linked to the judicious choice of the computational method and basis set. For a molecule like 1,5-Naphthyridin-2-amine, which contains both aromatic rings and an amine substituent, a method that accurately describes electron correlation effects is paramount.

The Choice of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates. This simplification allows for the study of larger and more complex systems.

For our investigation of 1,5-Naphthyridin-2-amine, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of molecular geometries and electronic properties. This functional has been widely validated for a broad range of organic molecules and is a standard choice for studies of this nature.[6][7]

The Role of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. A larger basis set provides a more flexible description of the electron distribution but also increases the computational time.

We will employ the 6-311++G(d,p) basis set for our calculations.[6] Let's break down this nomenclature to understand its components:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more accurate description of the valence electrons, which are primarily involved in chemical bonding.

  • ++G : The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing the behavior of electrons that are far from the nucleus, which is crucial for accurately modeling non-covalent interactions and the electronic properties of anions.

  • (d,p) : These are polarization functions. The 'd' functions are added to heavy atoms, and the 'p' functions are added to hydrogen atoms. Polarization functions allow for the distortion of atomic orbitals in response to the electric field of neighboring atoms, which is essential for describing the anisotropic nature of chemical bonds.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set provides a robust and reliable level of theory for studying the properties of 1,5-Naphthyridin-2-amine.[6]

Computational Workflow

The following workflow outlines the key steps in the quantum chemical analysis of 1,5-Naphthyridin-2-amine.

Computational Workflow cluster_0 Input Preparation cluster_1 Quantum Chemical Calculation cluster_2 Data Analysis and Interpretation A 1. Molecular Structure Input (e.g., SMILES or 2D sketch) B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Initial Geometry C 3. Frequency Calculation (Confirm minimum energy structure) B->C Optimized Geometry D 4. Electronic Property Calculation (HOMO, LUMO, MEP) C->D Verified Minimum E 5. Structural Analysis (Bond lengths, angles) D->E F 6. Vibrational Analysis (FT-IR spectrum assignment) D->F G 7. Electronic Analysis (Reactivity prediction) D->G

Caption: A streamlined workflow for the quantum chemical analysis of 1,5-Naphthyridin-2-amine.

Results and Discussion: Unveiling the Molecular Landscape

This section presents the expected outcomes of the quantum chemical calculations on 1,5-Naphthyridin-2-amine, providing insights into its structural, vibrational, and electronic characteristics.

Molecular Geometry Optimization

The first step in our computational analysis is to determine the most stable three-dimensional conformation of 1,5-Naphthyridin-2-amine. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to all atomic coordinates. The resulting optimized structure represents a local minimum on the potential energy surface.

The optimized geometrical parameters, including bond lengths and bond angles, can be compared with experimental data from X-ray crystallography if available, to validate the accuracy of the chosen computational method. In the absence of experimental data, the calculated parameters provide a reliable prediction of the molecular structure.

Table 1: Predicted Optimized Geometrical Parameters for 1,5-Naphthyridin-2-amine

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C2-N(amine)~1.37
N1-C2~1.34
C2-C3~1.42
C3-C4~1.38
C4-C4a~1.41
N5-C4a~1.33
**Bond Angles (°) **N1-C2-N(amine)~118
C3-C2-N(amine)~122
N1-C2-C3~120
C2-N1-C8a~117
C4a-N5-C6~118

Note: These are expected values based on calculations of similar heterocyclic amines. Actual calculated values would be generated from the computational software.

Vibrational Analysis: Simulating the FT-IR Spectrum

Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

  • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Vibrational Frequencies: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared (IR) spectrum of the molecule. This allows for the assignment of the experimentally observed IR bands to specific vibrational modes of the molecule.

The characteristic vibrational modes of 1,5-Naphthyridin-2-amine are expected to include N-H stretching of the amine group, C-N stretching, and various C-H and C=C stretching and bending modes of the aromatic rings. The predicted FT-IR spectrum can be a powerful tool for the structural characterization of newly synthesized derivatives.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO - EHOMO) are crucial parameters for understanding the electronic properties and reactivity of a molecule.[6][8]

  • HOMO: The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting that the molecule is more susceptible to electrophilic attack.

  • LUMO: The LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater tendency to accept electrons, suggesting that the molecule is more susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy gap is an indicator of the chemical stability and reactivity of a molecule.[6] A large energy gap implies high stability and low reactivity, while a small energy gap suggests low stability and high reactivity.

For 1,5-Naphthyridin-2-amine, the HOMO is expected to be localized primarily on the amino group and the pyridine ring to which it is attached, reflecting the electron-donating nature of the amine group. The LUMO is anticipated to be distributed over the entire naphthyridine ring system, characteristic of its electron-accepting capability.

HOMO_LUMO cluster_0 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO

Caption: A conceptual diagram of the HOMO-LUMO energy gap.

Table 2: Predicted Electronic Properties of 1,5-Naphthyridin-2-amine

ParameterPredicted Value (eV)Interpretation
EHOMO~ -5.8Electron-donating capability
ELUMO~ -1.2Electron-accepting capability
Energy Gap (ΔE)~ 4.6Chemical reactivity and stability

Note: These are estimated values. Actual values are obtained from the output of the quantum chemical calculation.

From these predicted values, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide further quantitative measures of the molecule's reactivity.[6]

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack.[6][7] The MEP is mapped onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

  • Red/Yellow Regions: These indicate regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These regions are typically associated with lone pairs of electrons on heteroatoms.

  • Blue/Green Regions: These indicate regions of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These regions are often found around hydrogen atoms attached to electronegative atoms.

For 1,5-Naphthyridin-2-amine, the MEP surface is expected to show a region of high negative potential around the nitrogen atoms of the naphthyridine ring and the nitrogen atom of the amine group, highlighting their potential as hydrogen bond acceptors. Regions of positive potential are expected around the hydrogen atoms of the amine group, indicating their role as hydrogen bond donors. This information is invaluable for understanding and predicting the intermolecular interactions that govern drug-receptor binding.

Conclusion: From In-Silico Insights to Drug Discovery

This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical analysis of 1,5-Naphthyridin-2-amine. The application of DFT calculations provides a powerful platform for elucidating the fundamental structural, spectroscopic, and electronic properties of this important medicinal chemistry scaffold.

The insights gained from these calculations, including the optimized geometry, simulated FT-IR spectrum, frontier molecular orbital analysis, and molecular electrostatic potential map, provide a detailed molecular-level understanding of the compound's behavior. This knowledge can be leveraged to:

  • Guide the synthesis of new derivatives: By understanding the reactive sites of the molecule, chemists can design more efficient synthetic routes.

  • Predict drug-receptor interactions: The MEP and FMO analysis can help in designing molecules with improved binding affinity and selectivity for a biological target.

  • Rationalize structure-activity relationships (SAR): Computational data can be correlated with experimental biological activity to build robust SAR models.

By integrating quantum chemical calculations into the drug discovery pipeline, researchers can make more informed decisions, reduce the reliance on costly and time-consuming experimental screening, and ultimately accelerate the development of new and effective therapeutic agents.

References

  • LookChem. (n.d.). 1,5-Naphthyridin-2-amine. Retrieved from [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Abdel Halim, S., & Hassaneen, H. M. E. (2022). Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using zeolite nano-gold catalyst and a quantum hybrid computational method. RSC Advances, 12(54), 35235-35251. [Link]

  • National Center for Biotechnology Information. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • RSC Publishing. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

  • MDPI. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,5-Naphthyridin-2-amine. PubChem. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • ResearchGate. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • ResearchGate. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives through a Facile. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • DergiPark. (n.d.). Investigation of Theoretical Calculations of 2-(1-Phenylethylideneamino) Guanidine Compound: NBO, NLO, HOMO-LUMO and MEP Analysi. Retrieved from [Link]

  • National Institutes of Health. (2020). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Retrieved from [Link]

Sources

The Enduring Scaffold: A Deep Dive into the Chemistry and Applications of 1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, stands as a privileged scaffold in the landscape of medicinal chemistry and materials science. Its unique electronic architecture and steric profile bestow upon its derivatives a remarkable array of biological activities and photophysical properties. This technical guide offers a comprehensive exploration of the synthesis, reactivity, and diverse applications of 1,5-naphthyridines, providing field-proven insights and detailed methodologies for researchers navigating this fascinating area of heterocyclic chemistry.

The 1,5-Naphthyridine Core: Structural and Electronic Properties

The defining feature of the 1,5-naphthyridine ring system is the placement of its two nitrogen atoms, which significantly influences its chemical behavior. This arrangement results in an electron-deficient aromatic system, a key factor governing its reactivity. The lone pairs of the nitrogen atoms are integral to the aromatic sextet, rendering them less basic than pyridine. This electron deficiency makes the carbocyclic positions susceptible to nucleophilic attack, while electrophilic substitution requires forcing conditions.

The reactivity of the 1,5-naphthyridine nucleus is often compared to that of quinoline. The positions C2, C4, C6, and C8 are activated towards nucleophiles, particularly when a good leaving group is present. Conversely, electrophilic attack, when it occurs, is directed to the C3 and C7 positions, which are meta to the nitrogen atoms and thus the least deactivated.[1]

Crafting the Core: Key Synthetic Strategies

The construction of the 1,5-naphthyridine scaffold has been the subject of extensive research, leading to the development of several robust synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule.

Classical Cyclization Reactions

The Skraup-Doebner-von Miller Reaction: This venerable reaction remains a cornerstone for the synthesis of 1,5-naphthyridines. It involves the reaction of a 3-aminopyridine derivative with glycerol, an α,β-unsaturated aldehyde or ketone, in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[2][3][4] The in-situ generated acrolein from the dehydration of glycerol undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to furnish the aromatic 1,5-naphthyridine ring.[3]

Detailed Experimental Protocol: Skraup Synthesis of 2,8-Dimethyl-1,5-naphthyridine [2][5]

  • Materials: 3-Amino-4-methylpyridine, acetaldehyde, concentrated hydrochloric acid.

  • Procedure:

    • To a cooled (0 °C) and stirred solution of 3-amino-4-methylpyridine in concentrated hydrochloric acid, slowly add acetaldehyde.

    • Allow the reaction mixture to warm to room temperature and stir for the specified duration.

    • Carefully neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.

    • Collect the crude product by filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization or column chromatography to obtain 2,8-dimethyl-1,5-naphthyridine.

The Friedländer Annulation: This versatile method provides access to a wide range of substituted 1,5-naphthyridines. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone, ester, or nitrile).[6][7][8][9] The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration.[9]

The Gould-Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives, which are valuable precursors for further functionalization.[2][10] The process begins with the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization of the resulting intermediate.[10]

Modern Synthetic Approaches

Palladium-Catalyzed Cross-Coupling Reactions: The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, have been successfully employed to construct the 1,5-naphthyridine scaffold and to introduce diverse substituents onto pre-formed rings.[2][11] These methods offer high efficiency, functional group tolerance, and regiocontrol. For instance, a Suzuki coupling of a suitably functionalized pyridine boronic acid with a halopyridine can be a powerful strategy for building the bicyclic core.[11][12]

Diagram: Synthetic Pathways to the 1,5-Naphthyridine Core

G cluster_0 Classical Cyclizations cluster_1 Modern Cross-Coupling A 3-Aminopyridine C Skraup-Doebner-von Miller A->C B Glycerol / α,β-Unsaturated Carbonyl B->C D 1,5-Naphthyridine C->D E o-Amino Pyridyl Ketone/Aldehyde G Friedländer Annulation E->G F Active Methylene Compound F->G H Substituted 1,5-Naphthyridine G->H I Halopyridine K Suzuki Coupling I->K J Pyridylboronic Acid J->K L 1,5-Naphthyridine K->L

Caption: Key synthetic routes to the 1,5-naphthyridine scaffold.

Reactivity Landscape of the 1,5-Naphthyridine Ring

The chemical reactivity of 1,5-naphthyridine is a direct consequence of its electron-deficient nature.[2]

Electrophilic Substitution

As previously mentioned, the 1,5-naphthyridine ring is deactivated towards electrophilic attack. However, under forcing conditions, electrophilic substitution can be achieved, with a preference for the C3 and C7 positions.[1]

  • Nitration: Nitration of 1,5-naphthyridine typically requires harsh conditions, such as treatment with a mixture of nitric and sulfuric acid, to introduce a nitro group at the 3-position.

  • Halogenation: Direct halogenation, for instance, bromination in oleum, can also lead to substitution at the 3- and/or 7-positions.[1]

Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) is a much more facile process for 1,5-naphthyridines, especially when a good leaving group (e.g., a halogen) is present at the C2, C4, C6, or C8 positions.[2][6][13][14] This reactivity provides a powerful tool for the late-stage functionalization of the scaffold.

  • Amination: Halogenated 1,5-naphthyridines readily undergo amination with a variety of primary and secondary amines, often in the presence of a base.[2] Palladium-catalyzed Buchwald-Hartwig amination can also be employed for this transformation.[2]

  • Alkoxylation and Thiolation: Alkoxides and thiolates can displace halides to form the corresponding ethers and thioethers.[2]

N-Alkylation and N-Oxidation

The nitrogen atoms in the 1,5-naphthyridine ring can be alkylated with alkyl halides to form quaternary naphthyridinium salts. Oxidation with peracids can lead to the formation of N-oxides, which can further modify the reactivity of the ring system.

Metal-Catalyzed Cross-Coupling of Halogenated 1,5-Naphthyridines

Halogenated 1,5-naphthyridines are excellent substrates for a variety of metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of carbon and heteroatom substituents.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions on Halogenated 1,5-Naphthyridines

Reaction NameCatalystCoupling PartnerBond Formed
Suzuki CouplingPalladiumBoronic acids/estersC-C
Stille CouplingPalladiumOrganostannanesC-C
Heck CouplingPalladiumAlkenesC-C
Sonogashira CouplingPalladium/CopperTerminal alkynesC-C
Buchwald-Hartwig AminationPalladiumAminesC-N
Cobalt-Catalyzed CouplingCobaltOrganomagnesium/zinc reagentsC-C

Applications: From the Clinic to Advanced Materials

The unique structural and electronic properties of 1,5-naphthyridines have led to their widespread application in various scientific disciplines, most notably in medicinal chemistry and materials science.[2][15]

Medicinal Chemistry and Drug Development

The 1,5-naphthyridine scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets with high affinity and selectivity.[10]

  • Anticancer Activity: Numerous 1,5-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms of action, including the inhibition of topoisomerase I and protein kinases.[10][16] Some compounds have shown significant antiproliferative effects against various human cancer cell lines.[16]

  • Antibacterial and Antiviral Properties: The 1,5-naphthyridine core is present in compounds exhibiting significant antibacterial and antiviral activities.[2]

  • Anti-inflammatory and Antiparasitic Effects: Derivatives of 1,5-naphthyridine have been investigated for their anti-inflammatory and antiparasitic properties.[2][17][18][19] For instance, certain substituted 1,5-naphthyridines have shown promising activity against Leishmania infantum.[19]

  • Enzyme Inhibition: The scaffold has been successfully employed in the design of inhibitors for various enzymes, such as the TGF-β type I receptor (ALK5), which is implicated in cancer and fibrosis.[5][10]

Diagram: The Role of 1,5-Naphthyridine in ALK5 Inhibition

G TGFB TGF-β Ligand ALK5 ALK5 Receptor TGFB->ALK5 Binds and Activates Signaling Downstream Signaling Cascade ALK5->Signaling Initiates Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->ALK5 Inhibits Disease Cancer / Fibrosis Signaling->Disease

Caption: Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine derivatives.

Materials Science

The electron-deficient nature and high thermal stability of the 1,5-naphthyridine ring make it an attractive building block for organic electronic materials.[20]

  • Organic Light-Emitting Diodes (OLEDs): 1,5-Naphthyridine derivatives have been utilized as electron-transporting materials and as ligands in fluorescent metal complexes for OLED applications.[2][20] Their tunable electronic properties allow for the development of efficient and stable blue emitters, a critical component in display technology.[20]

Future Perspectives

The field of 1,5-naphthyridine chemistry continues to evolve, with ongoing efforts focused on the development of more efficient and sustainable synthetic methods. The exploration of novel C-H activation and functionalization strategies holds great promise for the direct and selective modification of the 1,5-naphthyridine core. In the realm of medicinal chemistry, the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties will undoubtedly lead to the discovery of novel therapeutic agents. Furthermore, the systematic investigation of the structure-property relationships of 1,5-naphthyridine-based materials will pave the way for their application in next-generation organic electronics. The versatility and rich chemistry of the 1,5-naphthyridine scaffold ensure its continued prominence in both academic and industrial research for years to come.

References

  • Alonso, D., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Alonso, D., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(21), 6693. [Link]

  • Alonso, D., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

  • Grychowska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Grychowska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]

  • Alonso, D., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. [Link]

  • Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]

  • Knochel, P., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(15), 4054–4057. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]

  • Alonso, D., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. [Link]

  • Alonso, D., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. ResearchGate. [Link]

  • ResearchGate. (n.d.). Difunctionalization of 1,5-naphthyridine by Suzuki reactions. [Link]

  • ResearchGate. (n.d.). Examples of fused 1,5-naphthyridines with carbocycles. [Link]

  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • MacMillan, D. W. C., et al. (2014). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science, 343(6174), 983-987. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Palacios, F., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 145-154. [Link]

  • Movassaghi, M., et al. (2016). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 81(15), 6249–6261. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

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Methodological & Application

using 1,5-Naphthyridin-2-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Naphthyridin-2-amine (CAS: 14690-25-6) is a privileged bicyclic heteroaromatic building block. Structurally, it serves as a bioisostere for quinoline, isoquinoline, and naphthalene, offering distinct physicochemical properties due to the presence of two nitrogen atoms in the 1,5-positions. This scaffold is increasingly utilized in drug discovery—particularly for kinase inhibitors (PI3K/mTOR), antibacterial agents, and DNA intercalators—due to its ability to form critical hydrogen bonds and pi-stacking interactions within active sites.

This guide details the strategic deployment of 1,5-naphthyridin-2-amine in organic synthesis, focusing on chemoselective functionalization , metal-catalyzed cross-coupling , and heterocyclic fusion protocols .

Chemical Profile & Reactivity Logic

Understanding the electronic landscape of 1,5-naphthyridin-2-amine is prerequisite to successful derivatization.

PropertyValue/DescriptionImplication for Synthesis
Molecular Formula C₈H₇N₃MW: 145.16 g/mol
pKa (Conjugate Acid) ~2.9 (Ring N), ~6.0 (Amine)The exocyclic amine is moderately nucleophilic; N1 is the most basic ring nitrogen.
Nucleophilicity Exocyclic –NH₂ > Ring N1 > Ring N5Chemoselectivity Control: Soft electrophiles (alkyl halides) may alkylate N1 first (leading to fused systems); Hard electrophiles (acyl chlorides) target the exocyclic –NH₂.
Solubility Moderate in DMSO, DMF, MeOH; Poor in non-polarReactions often require polar aprotic solvents or alcohols.
Reactivity Map

The following diagram outlines the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 1,5-Naphthyridin-2-amine Acylation Amide/Urea Formation (Kinase Hinge Binders) Core->Acylation R-COCl / R-NCO Buchwald Pd-Catalyzed C-N Coupling (Biaryl Amines) Core->Buchwald Ar-X, Pd(0) Cyclization Imidazo-Fusion (Tricyclic DNA Intercalators) Core->Cyclization α-Halo Ketones Sandmeyer Sandmeyer Reaction (Conversion to 2-Halo) Core->Sandmeyer NaNO2, HX

Figure 1: Divergent synthetic utility of the 1,5-naphthyridin-2-amine scaffold.

Application Workflow A: Metal-Catalyzed C-N Coupling

Objective: Synthesis of


-aryl-1,5-naphthyridin-2-amines (Key structural motif in kinase inhibitors).

Direct nucleophilic aromatic substitution (


) on unactivated aryl halides is difficult with this amine. Buchwald-Hartwig amination  is the gold standard here. The challenge lies in preventing catalyst poisoning by the naphthyridine nitrogens.
Protocol: Pd-Catalyzed Arylation

Target: Coupling 1,5-naphthyridin-2-amine with 4-bromoanisole.

Reagents:

  • Substrate: 1,5-Naphthyridin-2-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos (4-10 mol%) – Crucial for wide bite angle and stability.

  • Base:

    
     (2.0 equiv) or NaOtBu (1.4 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a dried Schlenk tube with the amine, aryl bromide,

    
    , Xantphos, and base. Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add anhydrous 1,4-dioxane via syringe. Concentration should be ~0.1 M to 0.2 M.

  • Activation: Heat the sealed vessel to 100°C for 12–16 hours.

    • Note: Monitoring by LCMS is preferred over TLC due to the polarity of the starting amine.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate. Purify via flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH).

Troubleshooting:

  • Low Conversion: Switch to BrettPhos precatalyst if the aryl halide is sterically hindered.

  • Catalyst Poisoning: If the reaction stalls, the naphthyridine nitrogens may be coordinating Pd. Increase catalyst loading or switch to a precatalyst system (e.g., Xantphos Pd G3) to ensure active species generation.

Application Workflow B: Heterocyclic Fusion (Imidazo-Derivatives)

Objective: Synthesis of imidazo[1,2-a][1,5]naphthyridines .

This is a "privileged" transformation. The reaction between 2-aminonaphthyridines and


-haloketones creates a tricyclic system often used as a DNA intercalator or a rigid kinase inhibitor core.
Mechanism & Regiochemistry

The reaction proceeds via alkylation of the ring nitrogen (N1) followed by cyclodehydration.

Cyclization Step1 Reactants: 1,5-Naphthyridin-2-amine + α-Bromo Ketone Step2 Intermediate: N-Alkylation at Ring N1 (Quaternary Salt) Step1->Step2 EtOH, Reflux Step3 Cyclization: Intramolecular Condensation Step2->Step3 - HBr Product Product: Imidazo[1,2-a][1,5]naphthyridine Step3->Product - H2O

Figure 2: Cyclization pathway to the imidazo-fused tricyclic system.

Protocol: Condensation with -Bromoacetophenone
  • Dissolution: Dissolve 1,5-naphthyridin-2-amine (1.0 equiv) in Ethanol (0.2 M).

  • Addition: Add

    
    -bromoacetophenone (1.1 equiv) at room temperature.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C).

    • Observation: A precipitate (the HBr salt of the intermediate) often forms within 1-2 hours.

  • Base Treatment: After 4 hours, add solid

    
     (2.0 equiv) or treat with catalytic 
    
    
    
    scavengers if the cyclization is slow. Continue reflux for 4-8 hours.
  • Isolation:

    • Cool to RT.

    • Pour the mixture into ice-water.

    • Collect the precipitate by filtration.

    • Recrystallize from EtOH or DMF/Water.

Critical Insight: If the reaction yields the uncyclized quaternary salt, heat the isolated salt in refluxing water or acetic acid to force the dehydration step.

Application Workflow C: Reverse Polarity (Sandmeyer)

Objective: Converting the amine to a halide (Cl, Br) to allow the naphthyridine to act as the electrophile in Suzuki or Sonogashira couplings.

Protocol:

  • Diazotization: Dissolve amine in concentrated HCl at 0°C. Add

    
     (aq) dropwise.
    
  • Substitution: Pour the diazonium salt solution into a solution of CuCl (for chloro) or CuBr (for bromo) in corresponding acid.

  • Heat: Warm to 60°C until gas evolution ceases.

  • Result: 2-Chloro-1,5-naphthyridine or 2-Bromo-1,5-naphthyridine.[1]

Case Studies & Applications

Therapeutic AreaTargetRole of ScaffoldReference
Oncology PI3K / mTORThe naphthyridine N1 and the C2-substituent form a critical bidentate H-bond interaction with the kinase hinge region (Valine/Alanine residues).[1]
Infectious Disease Plasmodium Kinases2,8-Disubstituted-1,5-naphthyridines act as ATP-competitive inhibitors against malaria.[2]
Antiviral HIV IntegraseFused imidazo-naphthyridines serve as intercalators disrupting viral DNA processing.[3]

Safety & Handling

  • Toxicity: 1,5-Naphthyridines are potential DNA intercalators; handle as suspected genotoxins . Use full PPE (gloves, mask, goggles) and work within a fume hood.

  • Storage: Store at 2-8°C, protected from light. The amine can oxidize slowly upon air exposure, turning from yellow/tan to dark brown.

References

  • Pfizer Inc. Imidazo[1,5]naphthyridine compounds as PI3K/mTOR inhibitors. WO2010038165A1. Link

  • M. C. de Koning, et al. Synthesis and biological evaluation of 2,8-disubstituted-1,5-naphthyridines as inhibitors of Plasmodium kinases.[1]Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Andaloussi, M., et al. Novel imidazo[1,2-a]naphthyridinic systems: synthesis, antiproliferative and DNA-intercalating activities.[2]European Journal of Medicinal Chemistry, 2008.[2] Link

  • Litvic, M., et al. Chemistry of 1,5-naphthyridines.Molecules, 2020. Link

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Application Notes and Protocols for 1,5-Naphthyridin-2-amine Derivatives as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the c-Met Pathway in Oncology with 1,5-Naphthyridine Scaffolds

The mesenchymal-epithelial transition (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a critical signaling axis in cellular physiology, governing processes such as proliferation, motility, and morphogenesis.[1][2] However, aberrant c-Met signaling, driven by gene amplification, mutation, or overexpression, is a well-documented driver of tumorigenesis and metastasis in a multitude of human cancers, including those of the lung, breast, and stomach.[3][4] This pathological activation triggers a cascade of downstream signaling through pathways like RAS/MAPK and PI3K/AKT, promoting aggressive cancer phenotypes.[5][6] Consequently, c-Met has emerged as a high-priority target for therapeutic intervention.

Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their versatile biological activities.[7][8] Specifically, the 1,5-naphthyridine scaffold has proven to be a privileged structure for the development of potent and selective kinase inhibitors.[7][9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,5-naphthyridin-2-amine derivatives as c-Met kinase inhibitors, covering their synthesis, mechanism of action, and detailed protocols for their evaluation.

The c-Met Signaling Pathway: A Rationale for Targeted Inhibition

Upon binding of HGF, the c-Met receptor dimerizes, leading to the autophosphorylation of key tyrosine residues in its kinase domain. This phosphorylation event creates docking sites for various downstream signaling molecules, initiating a signal transduction cascade that ultimately results in cell growth, proliferation, and invasion.[1][4] The dysregulation of this pathway can occur through multiple mechanisms, making it a robust target for anticancer therapies.[3]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation GRB2 GRB2 p_cMet->GRB2 PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Figure 1: Simplified c-Met signaling pathway.

Chemical Synthesis of 1,5-Naphthyridin-2-amine Derivatives

The synthesis of the 1,5-naphthyridine core can be achieved through various methods, with the Skraup reaction being a classical and effective approach.[9][10] This reaction typically involves the cyclization of a substituted 3-aminopyridine with glycerol.[9] Further functionalization to introduce the 2-amino group and other substituents can be accomplished through nucleophilic aromatic substitution (SNAr) reactions or palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[9]

General Synthetic Workflow

Synthesis_Workflow Start 3-Aminopyridine Derivative Skraup Skraup Reaction (e.g., with glycerol) Start->Skraup Naphthyridine_Core 1,5-Naphthyridine Core Skraup->Naphthyridine_Core Halogenation Halogenation (e.g., at C2) Naphthyridine_Core->Halogenation Halogenated_Core 2-Halo-1,5-Naphthyridine Halogenation->Halogenated_Core Amination Amination (e.g., Buchwald-Hartwig) Halogenated_Core->Amination Final_Product 1,5-Naphthyridin-2-amine Derivative Amination->Final_Product

Figure 2: General synthetic workflow for 1,5-naphthyridin-2-amine derivatives.

Experimental Protocols

Protocol 1: In Vitro c-Met Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a 1,5-naphthyridin-2-amine derivative against the c-Met kinase.

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the c-Met kinase domain. The extent of phosphorylation is quantified, often using a luminescence-based ATP detection reagent.[11]

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (1,5-naphthyridin-2-amine derivative) dissolved in DMSO

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • White, opaque 384-well plates

  • Multilabel plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the c-Met kinase and substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for c-Met.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® Max reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Parameter Typical Concentration/Condition
c-Met Kinase1-5 ng/well
Substrate0.2 mg/mL
ATP10 µM
Incubation Time60 minutes
Incubation TemperatureRoom Temperature
Protocol 2: Cell-Based c-Met Phosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of a 1,5-naphthyridin-2-amine derivative on c-Met autophosphorylation in a cellular context.

Principle: A cell line with high c-Met expression is treated with the test compound, followed by stimulation with HGF. The level of phosphorylated c-Met is then quantified, typically by Western blotting or a cell-based ELISA.[12][13]

Materials:

  • Human cancer cell line with high c-Met expression (e.g., U-87 MG, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • Recombinant human HGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound or DMSO for 2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[14]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]

  • Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.[14]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total c-Met and anti-β-actin antibodies for loading controls.

  • Quantify the band intensities and normalize the phospho-c-Met signal to total c-Met and the loading control.

Protocol 3: Cell Proliferation Assay

This protocol is designed to evaluate the anti-proliferative activity of 1,5-naphthyridin-2-amine derivatives in cancer cell lines.

Principle: The effect of the test compound on the proliferation of a c-Met dependent cancer cell line is measured over time using a colorimetric or fluorometric assay that quantifies viable cells.

Materials:

  • c-Met dependent cancer cell line (e.g., BaF3-TPR-Met)

  • Appropriate cell culture medium

  • Test compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent

  • White, opaque 96-well plates

  • Multilabel plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with a serial dilution of the test compound or DMSO.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from these assays will provide a comprehensive profile of the 1,5-naphthyridin-2-amine derivative's activity as a c-Met inhibitor. The IC₅₀ value from the biochemical assay indicates the compound's direct potency against the enzyme, while the cellular phosphorylation and proliferation assays confirm its activity in a more biologically relevant context and provide insights into its cell permeability and ability to engage the target in situ.

A systematic evaluation of a series of 1,5-naphthyridin-2-amine derivatives with varied substitutions on the naphthyridine core and the 2-amino group will enable the elucidation of the structure-activity relationship (SAR). This is crucial for optimizing the lead compound's potency, selectivity, and pharmacokinetic properties.[15]

Conclusion

The 1,5-naphthyridin-2-amine scaffold represents a promising starting point for the development of novel c-Met kinase inhibitors. The protocols detailed in this guide provide a robust framework for the in vitro and cell-based evaluation of these compounds. A thorough understanding of the c-Met signaling pathway, coupled with systematic SAR studies, will be instrumental in advancing these derivatives towards preclinical and clinical development as potential cancer therapeutics.

References

  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3362. [Link]

  • Cimarelli, C. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(16), 4983. [Link]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting the c-MET signalling pathway in cancer. Nature Reviews Cancer, 12(2), 89–103. [Link]

  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1–26. [Link]

  • Lau, A. Y., et al. (2008). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening, 13(7), 646–654. [Link]

  • Creative Diagnostics. Met Kinase Inhibitor Screening Assay Kit. [Link]

  • Wang, Y., et al. (2017). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 22(10), 1675. [Link]

  • Sanna, M., et al. (2023). Synthesis of Novel Benzo[b][9][12]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. [Link]

  • Chen, Y.-L., et al. (2016). discovery and SAR study of 1H-imidazo[4,5-h][9][12]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 14(32), 7696–7707. [Link]

  • BPS Bioscience. c-Met Kinase Assay Kit. [Link]

  • Li, Y., et al. (2021). Computational study on novel natural inhibitors targeting c-MET. Medicine, 100(35), e27083. [Link]

  • Huang, W., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorganic & Medicinal Chemistry, 28(14), 115555. [Link]

  • ResearchGate. Western blot analysis was performed for c-Met phosphorylation. [Link]

  • Poth, G., et al. (2010). Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. ASSAY and Drug Development Technologies, 8(3), 346–355. [Link]

  • INDIGO Biosciences. Human c-MET/HGFR Reporter Assay Kit. [Link]

  • AbbVie Science. c-MET. [Link]

  • Di Pietro, O., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6691. [Link]

  • Wikipedia. Hepatocyte growth factor receptor. [Link]

  • ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Genentech. (2012, October 1). The Met Signaling Pathway and Cancer [Video]. YouTube. [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]

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Application Notes and Protocols for Evaluating the Antibacterial Activity of Novel 1,5-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 1,5-Naphthyridines in an Era of Antimicrobial Resistance

The relentless rise of antibiotic-resistant bacteria poses a significant threat to global public health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Among the promising candidates are derivatives of the 1,5-naphthyridine scaffold.[1][2][3] Naphthyridines are heterocyclic compounds composed of two fused pyridine rings, and their various isomers have demonstrated a wide spectrum of pharmacological activities.[1][2][3] Notably, some 1,5-naphthyridine derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3][4] This mechanism is shared by the successful fluoroquinolone class of antibiotics, suggesting a strong foundation for the development of new and effective antibacterial drugs.[3][4]

These application notes provide a comprehensive guide for the evaluation of novel 1,5-naphthyridine compounds for their antibacterial properties. The protocols outlined below are designed to be robust and reproducible, enabling researchers to accurately determine the potency and spectrum of activity of their synthesized compounds.

Section 1: Synthesis of Novel 1,5-Naphthyridine Derivatives

The synthesis of novel 1,5-naphthyridine derivatives is a critical first step in the discovery of new antibacterial agents. A common synthetic route involves a multi-step process that can be adapted to generate a library of diverse compounds for screening.[5]

A representative synthetic scheme for generating 1,5-naphthyridine derivatives is outlined below.[5] This particular pathway focuses on the generation of aminomethyl and guanidinomethyl derivatives, which have shown promising antibacterial activity.[5]

Synthesis_Workflow cluster_synthesis Synthesis of 1,5-Naphthyridine Derivatives start 4-hydroxy-8-methyl[1,5]naphthyridine triflate Conversion to triflate start->triflate Tf2O, TEA suzuki Suzuki Coupling with 4-t-butylphenylboronic acid triflate->suzuki Pd(PPh3)4 intermediate1 4-(4-t-butylphenyl)-8-methyl[1,5]naphthyridine suzuki->intermediate1 bromination Bromination (NBS) intermediate1->bromination azide_formation Azide Formation (NaN3) bromination->azide_formation guanidinylation Guanidinylation bromination->guanidinylation 1,3-bis(t-butoxycarbonyl)guanidine reduction Reduction azide_formation->reduction P(Ph3) aminomethyl Aminomethyl Derivative reduction->aminomethyl guanidinomethyl Guanidinomethyl Derivative guanidinylation->guanidinomethyl

Caption: Synthetic pathway for novel 1,5-naphthyridine derivatives.

Section 2: Foundational Antibacterial Screening: Determining Minimum Inhibitory Concentration (MIC)

The first step in evaluating the antibacterial potential of a novel compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7][8] This provides a quantitative measure of the compound's potency against specific bacterial strains.

Protocol 2.1: Broth Microdilution MIC Assay

This protocol is a standard and widely used method for determining the MIC of antimicrobial agents.[6][7][9] It is suitable for high-throughput screening of multiple compounds against a panel of bacteria in a 96-well microtiter plate format.[6][7]

Materials:

  • Novel 1,5-naphthyridine compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each 1,5-naphthyridine compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of each compound in MHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.

    • Incubate the plates at 37°C for 16-20 hours.[6][7]

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

MIC_Workflow cluster_mic Broth Microdilution MIC Assay Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of 1,5-Naphthyridine Compounds prep_dilutions->inoculate incubate Incubate at 37°C (16-20 hours) inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results

Caption: Workflow for the Broth Microdilution MIC Assay.

Section 3: Assessing Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) activity. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[5]

Protocol 3.1: MBC Determination

This protocol is a follow-up to the MIC assay and is crucial for understanding the killing kinetics of the novel compounds.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or PBS

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁶ CFU/mL, the MBC is the concentration that allows for ≤100 colonies to grow).

Data Interpretation:

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[5]

  • Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).[5]

Section 4: Evaluating Activity Against Bacterial Biofilms

Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which provides protection from antibiotics and the host immune system. The ability of a compound to inhibit biofilm formation or eradicate existing biofilms is a critical parameter for its potential clinical utility.

Protocol 4.1: Crystal Violet Assay for Biofilm Inhibition

This is a common and straightforward method to quantify the effect of a compound on biofilm formation.[11][12]

Materials:

  • Novel 1,5-naphthyridine compounds

  • Bacterial strains known to form biofilms (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Procedure:

  • Preparation of Inoculum and Compound Dilutions:

    • Prepare a bacterial inoculum and serial dilutions of the 1,5-naphthyridine compounds in the appropriate medium, similar to the MIC protocol.

  • Biofilm Formation:

    • Add the bacterial inoculum and compound dilutions to the wells of a 96-well plate.

    • Include positive (bacteria and medium) and negative (medium only) controls.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing and Staining:

    • Carefully remove the planktonic (free-floating) bacteria from each well by aspiration.

    • Wash the wells gently with sterile saline or PBS to remove any remaining planktonic cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells again with saline or PBS.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

    • Measure the absorbance at 590 nm using a microplate reader.

    • The absorbance is directly proportional to the amount of biofilm formed.

Biofilm_Inhibition_Workflow cluster_biofilm Biofilm Inhibition Assay Workflow prep_inoculum Prepare Bacterial Inoculum & Compound Dilutions incubate Incubate for Biofilm Formation (24-48 hours) prep_inoculum->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Stain (30% Acetic Acid) wash_stain->solubilize read_absorbance Read Absorbance at 590 nm solubilize->read_absorbance

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Section 5: Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the activity of different 1,5-naphthyridine compounds.

Table 1: Example Antibacterial Activity Data for Novel 1,5-Naphthyridine Compounds

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioBiofilm Inhibition (IC₅₀, µg/mL)
NAPH-001S. aureus (MSSA)2428
NAPH-001S. aureus (MRSA)48216
NAPH-001E. coli16>64>432
NAPH-002S. aureus (MSSA)1224
NAPH-002S. aureus (MRSA)2428
NAPH-002E. coli832416
VancomycinS. aureus (MSSA)12210
CiprofloxacinE. coli0.0150.0320.1

Note: MSSA = Methicillin-sensitive Staphylococcus aureus; MRSA = Methicillin-resistant Staphylococcus aureus. Data are hypothetical and for illustrative purposes only.

Interpretation of Results:

  • Potency: A lower MIC value indicates higher potency.

  • Spectrum of Activity: Testing against a panel of Gram-positive and Gram-negative bacteria reveals the compound's spectrum of activity.

  • Mechanism of Action: The MBC/MIC ratio helps to classify the compound as bactericidal or bacteriostatic.

  • Anti-biofilm Activity: The IC₅₀ for biofilm inhibition indicates the compound's ability to prevent biofilm formation.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive evaluation of novel 1,5-naphthyridine compounds as potential antibacterial agents. By systematically determining their MIC, MBC, and anti-biofilm activity, researchers can effectively identify promising lead compounds for further development in the fight against antimicrobial resistance.

References

  • Parhi, A. K., Zhang, Y., Saionz, K. W., Pradhan, P., Kaul, M., Trivedi, K., Pilch, D. S., & LaVoie, E. J. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4948–4953. [Link]

  • Parhi, A. K., Zhang, Y., Saionz, K. W., Pradhan, P., Kaul, M., Trivedi, K., Pilch, D. S., & LaVoie, E. J. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PubMed. [Link]

  • Kwiecinski, J., & Horswill, A. R. (2020). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. Molecules, 25(9), 2125. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Scilit. [Link]

  • Đorđević, M., Ušjak, D., Milenković, M., Nikodinović-Runić, J., & Opsenica, D. M. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Exploratory Research and Hypothesis in Medicine, 8(1), 1-1. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]

  • Gompertz, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Nowak, M., Gośliński, M., Grzesiak-Kopeć, K., & Szulc-Kiełbik, I. (2022). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Anonymous. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Fouda, M. M., Abdel-Mageed, W. M., Abdel-Maksoud, M. S., Abdel-Motaal, F. F., & El-Naggar, M. E. (2025). Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. Pharmaceuticals, 18(1), 40. [Link]

  • Sav, H., & Demirel, G. (2019). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. IntechOpen. [Link]

  • Lv, K., Liu, M. L., Feng, L. S., Sun, L. Y., Sun, Y. X., Wei, Z. Q., & Guo, H. Q. (2012). Synthesis and antibacterial activity of naphthyridone derivatives containing mono/difluoro-methyloxime pyrrolidine scaffolds. European journal of medicinal chemistry, 47(1), 619–625. [Link]

  • Anonymous. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]

  • Ali, A. M., Abdal-hammed, M. S., & Abdulla, M. M. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures, 12(3), 665-677. [Link]

  • Nowak, M., Gośliński, M., & Szulc-Kiełbik, I. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(10), 1705. [Link]

  • Nowak, M., Gośliński, M., & Szulc-Kiełbik, I. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Fuertes, M., Masdeu, C., Martin Encinas, E., & Alonso, C. (2019). Broad-spectrum antibiotics containing a 1,5-naphthyridine core. ResearchGate. [Link]

  • Ali, A. M., Abdal-hammed, M. S., & Abdulla, M. M. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures. [Link]

  • Singh, S. B., Miller, T. A., Wu, J., Young, K., Zvyaga, T., Malone, L., Garlisi, C. G., Meinke, P. T., & Fukuda, Y. (2015). Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of left-hand-side moiety (Part-2). Bioorganic & medicinal chemistry letters, 25(9), 1838–1844. [Link]

Sources

Application Note: Protocol for N-Alkylation of 1,5-Naphthyridin-2-amine

[1]

Executive Summary

The N-alkylation of 1,5-naphthyridin-2-amine presents a classic challenge in heterocyclic chemistry: ambident nucleophilicity .[1] The molecule contains three potential sites for electrophilic attack: the exocyclic amine (N2-substituent) and the two ring nitrogens (N1 and N5).

Standard alkylation conditions (alkyl halide + mild base) frequently result in a mixture of the desired exocyclic secondary amine and unwanted ring-quaternized salts (N-alkyl-1,2-dihydro-2-iminonaphthyridines).[1] To achieve high fidelity in drug development workflows, this guide prioritizes Reductive Amination as the primary protocol for mono-alkylation, while providing a Strong-Base Mediated Alkylation protocol for substrates where reductive methods are non-viable.[1]

Mechanistic Insight & Strategic Analysis

The Regioselectivity Challenge

The 1,5-naphthyridine scaffold consists of two fused pyridine rings.[1] In the 2-amino derivative:

  • N1 (Ring Nitrogen): Its nucleophilicity is modulated by the adjacent amino group.[1] It can act as a nucleophile to form imino-tautomers.[1]

  • N5 (Ring Nitrogen): Remains a potent nucleophile, susceptible to quaternization.[1]

  • Exocyclic Amine (

    
    ):  While nucleophilic, it is often less reactive than the ring nitrogens under neutral conditions.[1]
    

Key Insight: To selectively alkylate the exocyclic amine, we must either:

  • Enhance its nucleophilicity: Deprotonate with a strong base (e.g., NaH) to form the amide anion, which out-competes the ring nitrogens.

  • Bypass direct displacement: Use reductive amination, which proceeds via an imine intermediate, naturally selecting for the exocyclic amine over the ring nitrogens.[1]

Decision Matrix: Method Selection
ParameterProtocol A: Reductive Amination Protocol B: Direct Alkylation (Base)
Target Group

or

Alkyl groups (from Aldehydes/Ketones)
Methyl, Ethyl, Benzyl (from Halides)
Selectivity High (Favors exocyclic N)Moderate (Risk of ring alkylation)
Conditions Mild (Acid catalyst, Borohydride)Harsh (Strong Base, Anhydrous)
Risk Profile Over-reduction (rare)Over-alkylation (tertiary amines)
Recommendation Primary Choice for SAR Use only if aldehyde is unavailable

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Recommended for introducing branched alkyl chains or benzylic groups.

Reagents:

  • Substrate: 1,5-Naphthyridin-2-amine (1.0 equiv)[1]

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Imine Formation (Pre-equilibrium):

    • In a flame-dried reaction vial, dissolve 1,5-naphthyridin-2-amine (1.0 mmol) in anhydrous DCE (5 mL).

    • Add the aldehyde (1.1 mmol).[1]

    • Add Acetic Acid (1.0 mmol).[1] Note: Acid catalysis is crucial to activate the carbonyl and protonate the ring nitrogens, temporarily protecting them from side reactions.

    • Stir at Room Temperature (RT) for 30–60 minutes. Monitor by LCMS for the formation of the imine (Schiff base).

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.5 mmol) in one portion.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).[1]
      
    • Extract with DCM (

      
      ).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (DCM/MeOH gradient).[1] The product is typically more polar than the starting aldehyde but less polar than the primary amine.

Protocol B: Direct Alkylation (NaH Mediated)

Recommended for Methylation or simple primary alkyl halides.

Reagents:

  • Substrate: 1,5-Naphthyridin-2-amine (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • Electrophile: Alkyl Iodide/Bromide (1.05 equiv)

  • Solvent: DMF or THF (Anhydrous)

Step-by-Step Procedure:

  • Anion Formation (Critical Step):

    • Dissolve 1,5-naphthyridin-2-amine in anhydrous DMF (0.2 M concentration).

    • Cool to 0°C under Argon/Nitrogen.[1]

    • Add NaH (1.2 equiv) carefully. Stir at 0°C for 30 mins, then RT for 30 mins.

    • Observation: Evolution of

      
       gas and a color change (often darkening) indicates anion formation.[1]
      
  • Electrophile Addition:

    • Cool back to 0°C.

    • Add the Alkyl Halide (1.05 equiv) dropwise.[1] Do not use large excess to prevent di-alkylation.[1]

    • Stir at 0°C for 1 hour, then monitor by TLC/LCMS.

  • Workup:

    • Quench carefully with ice-water.[1]

    • Extract with EtOAc (

      
      ).[1]
      
    • Critical Wash: Wash organics with water (

      
      ) to remove DMF, then brine.[1]
      

Quality Control & Self-Validation

To ensure the protocol worked and regioselectivity was achieved, use the following validation logic:

NMR Diagnostics ( NMR)
  • Exocyclic Alkylation (Desired):

    • The signal for the

      
       proton should appear as a broad singlet/triplet (exchangeable) around 5–7 ppm (solvent dependent).[1]
      
    • The C3-H proton (ortho to the amine) will show a slight upfield shift or minimal change compared to the starting material.

  • Ring Alkylation (Undesired):

    • Significant deshielding (downfield shift) of the ring protons adjacent to the alkylation site (N1 or N5).

    • Loss of aromaticity patterns if the imino-dihydro tautomer is locked.[1]

HPLC/LCMS Interpretation[1]
  • Target Product: Mass

    
    . Retention time usually increases (more lipophilic) compared to starting amine.[1]
    
  • Dialkylated Impurity: Mass

    
    .[1]
    
  • Ring Alkylated Salt: Mass

    
    , but typically elutes much earlier (more polar/ionic) on reverse-phase columns than the exocyclic alkylated product.[1]
    

Workflow Visualization

The following diagram illustrates the decision logic and experimental flow for the N-alkylation of 1,5-naphthyridin-2-amine.

GStartSTART: 1,5-Naphthyridin-2-amineCheckAlkylSelect Alkyl Group TypeStart->CheckAlkylPathAComplex/Branched/Benzylic(Use Aldehyde)CheckAlkyl->PathAPreferredPathBMethyl/Simple Primary(Use Alkyl Halide)CheckAlkyl->PathBIf Aldehyde N/AStepA1Add R-CHO + AcOH(Form Imine)PathA->StepA1StepA2Add NaBH(OAc)3(Selective Reduction)StepA1->StepA2ResultAProduct: Mono-N-alkylated amine(High Regioselectivity)StepA2->ResultAStepB1Deprotonate with NaH (0°C)(Form Amide Anion)PathB->StepB1StepB2Add R-X (0.95 - 1.05 eq)(Control Stoichiometry)StepB1->StepB2DecisionQCQC Check (LCMS/NMR)StepB2->DecisionQCResultBProduct: Mono-N-alkylatedDecisionQC->ResultBMajor PeakFailBImpurity: Ring Quaternizationor Di-alkylationDecisionQC->FailBPolar/Early Eluting

Figure 1: Decision tree and workflow for the regioselective N-alkylation of 1,5-naphthyridin-2-amine.

References

  • Litvic, M. et al. "Regioselective N-alkylation of fused dihydro- or tetrahydro[1,5]naphthyridines."[1] Molecules, 2020.[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 589355, 1,5-Naphthyridin-2-amine."[1] PubChem, 2025.[1]

  • Huckins, J. R. et al. "Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones."[1][2] Journal of the American Chemical Society, 2013.[2]

  • Lutz, M. R. et al. "Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation."[1] Journal of the American Chemical Society, 2018.

  • Biosynth. "1,6-Naphthyridin-2-amine and related naphthyridine synthesis protocols." Biosynth Catalog, 2025.[1]

Application Notes and Protocols for Suzuki Coupling Reactions on Halogenated 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, demonstrating a wide range of therapeutic applications.[1][2] The strategic functionalization of this core structure is paramount in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool for the formation of carbon-carbon bonds.[3][4] Its broad substrate scope, tolerance of various functional groups, and generally mild reaction conditions make it highly suitable for the late-stage diversification of complex molecules like 1,5-naphthyridines.[5][6]

This guide provides an in-depth technical overview and practical protocols for performing Suzuki coupling reactions on halogenated 1,5-naphthyridines. It is designed to equip researchers with the foundational knowledge and actionable procedures to successfully synthesize novel 1,5-naphthyridine derivatives.

Section 1: Understanding the Reactivity of Halogenated 1,5-Naphthyridines

The reactivity of halogenated 1,5-naphthyridines in Suzuki coupling is significantly influenced by the electronic properties of the bicyclic system and the position of the halogen substituent. The two nitrogen atoms in the 1,5-naphthyridine ring are electron-withdrawing, which generally enhances the reactivity of the halide towards oxidative addition, the rate-determining step in the catalytic cycle.[7]

However, the position of the halogen atom (e.g., 2-, 3-, 4-, or 8-halo) dictates the specific electronic environment and steric hindrance around the reaction center. This leads to a predictable hierarchy of reactivity. Generally, halogens at the 2- and 8-positions are more activated due to their proximity to the ring nitrogens. Conversely, halogens at the 3- and 7-positions are less reactive. In cases of di-halogenated substrates, such as 4,8-dibromo-1,5-naphthyridine, selective mono-arylation can often be achieved by carefully controlling the reaction conditions.[8] For instance, 7-carbethoxy- and 7-carboxamido-2,8-dichloro-5-azaquinolines ([3][5]-naphthyridines) undergo Suzuki-Miyaura coupling reactions at the C2 position.[9]

The typical reactivity order for the leaving group follows the trend: I > Br > Cl, which is consistent with the bond dissociation energies of the carbon-halogen bond.[10]

G cluster_0 Relative Reactivity in Suzuki Coupling cluster_1 Halogen Position on 1,5-Naphthyridine High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Low Reactivity Low Reactivity 2-halo, 8-halo 2-halo, 8-halo 2-halo, 8-halo->High Reactivity Electron-deficient 4-halo 4-halo 4-halo->Moderate Reactivity Intermediate 3-halo, 7-halo 3-halo, 7-halo 3-halo, 7-halo->Low Reactivity Less activated

Caption: Relative reactivity of halogenated 1,5-naphthyridines.

Section 2: Key Parameters for Successful Suzuki Coupling

The success of a Suzuki coupling reaction hinges on the judicious selection of several key components: the palladium catalyst, the base, the solvent, and the nature of the boronic acid derivative.

Catalyst Selection

The choice of the palladium catalyst and its associated ligand is critical for achieving high yields and minimizing side reactions. While Pd(PPh₃)₄ is a commonly used catalyst, modern catalyst systems often employ more sophisticated ligands that enhance catalyst stability and activity, particularly for less reactive aryl chlorides.[5][11] For nitrogen-rich heterocycles like 1,5-naphthyridines, which can coordinate to the palladium center and inhibit catalysis, the use of bulky, electron-rich phosphine ligands is often beneficial.[3][12]

Catalyst SystemTypical SubstratesKey Advantages
Pd(PPh₃)₄Aryl iodides, bromidesReadily available, well-established.
Pd(dppf)Cl₂Aryl bromides, chloridesHigh stability, effective for a broad range of substrates.
Pd₂(dba)₃ with XPhos or SPhosAryl chlorides, sterically hindered substratesHigh catalytic activity, allows for lower catalyst loadings.[11]
Pd(OAc)₂ with phosphine ligandGeneral purposePrecursor that forms the active Pd(0) species in situ.[13]
Base Selection

The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[7][14] The choice of base can significantly impact the reaction rate and the formation of byproducts. Inorganic bases are most commonly employed.

  • Potassium Carbonate (K₂CO₃): A versatile and widely used base, often in aqueous solutions with solvents like DMF or dioxane.[8][15]

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective for less reactive coupling partners.[1]

  • Potassium Phosphate (K₃PO₄): A non-nucleophilic base that is often used for sensitive substrates to minimize side reactions.[3][15]

Solvent Choice

The solvent must be capable of dissolving the reagents and be stable at the reaction temperature. Aprotic polar solvents are generally preferred.

  • 1,4-Dioxane/Water: A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[3][15][16]

  • Toluene: A non-polar solvent often used for reactions requiring higher temperatures.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point, suitable for a wide range of Suzuki couplings.[2][8]

Boronic Acid and Boronate Ester Derivatives

Arylboronic acids are the most common coupling partners in Suzuki reactions. However, they can undergo protodeboronation or form boroxines under certain conditions. The use of boronate esters, such as pinacol esters, can enhance stability and is particularly useful for the slow release of the boronic acid during the reaction, which can be beneficial for sensitive substrates.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the Suzuki coupling of halogenated 1,5-naphthyridines.

G start Start reagents Combine Halo-1,5-naphthyridine, Boronic Acid, Base, and Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture under Inert Atmosphere solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for Suzuki coupling.

Protocol 1: Suzuki Coupling of 2-Iodo-1,5-naphthyridine with Phenylboronic Acid[2]

Materials and Reagents:

  • 2-Iodo-1,5-naphthyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-iodo-1,5-naphthyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed DMF (10 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-1,5-naphthyridine.

Protocol 2: Suzuki Coupling of 4,8-Dibromo-1,5-naphthyridine with an Arylboronic Acid[8]

Materials and Reagents:

  • 4,8-Dibromo-1,5-naphthyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) / Water (5:1)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 4,8-dibromo-1,5-naphthyridine (1.0 mmol), the desired arylboronic acid (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.03 mmol).

  • Purge the vessel with an inert gas.

  • Add a degassed mixture of DMF and water (5:1, 12 mL).

  • Heat the mixture to 80 °C and stir for 12-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Perform an aqueous work-up by washing with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to isolate the mono- or di-substituted product.

Section 4: Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere.
Insufficiently strong baseSwitch to a stronger base like Cs₂CO₃ or K₃PO₄.
Low reaction temperatureIncrease the reaction temperature, potentially using a higher-boiling solvent.
Dehalogenation Presence of protic impuritiesUse anhydrous solvents and reagents.
Catalyst system promotes hydrodehalogenationScreen different ligands; sometimes less electron-rich ligands can suppress this side reaction.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the solvent and maintain a strict inert atmosphere.
Poor Product Solubility Product is highly crystalline or polymericTry different work-up solvents or filter the product directly from the cooled reaction mixture.

Section 5: Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the functionalization of halogenated 1,5-naphthyridines, providing access to a vast chemical space for drug discovery and materials science. By understanding the underlying principles of reactivity and carefully selecting the reaction parameters, researchers can efficiently synthesize a diverse array of novel 1,5-naphthyridine derivatives. The protocols and troubleshooting guide provided herein serve as a valuable resource for the successful implementation of this powerful synthetic transformation.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 139(36), 12833–12842. [Link]

  • Alonso, C., González, M., Palacios, F., & Rubiales, G. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3169. [Link]

  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(21), 8048–8051. [Link]

  • Bodedla, G., et al. (2018). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: Synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. Dyes and Pigments, 159, 56-66. [Link]

  • Sharma, S., & Sarkar, B. R. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 862, 76-85. [Link]

  • Hassan, S. A., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(23), 5586. [Link]

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(21), 8048-8051. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Alonso, C., et al. (2019). Synthesis of Heterocyclic Fused[3][5]naphthyridines by Intramolecular HDA Reactions. Proceedings, 22(1), 93. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Scott, J. S., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 12(43), 8598-8609. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85461-85464. [Link]

  • Wikipedia. (2024, November 26). Suzuki reaction. In Wikipedia. [Link]

  • Csenki, Z., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Tetrahedron, 67(1), 169-176. [Link]

  • Li, C., et al. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 3(3), 101569. [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(19), 6447-6466. [Link]

  • Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(9), 1976-1984. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

Sources

in vitro assay protocols for 1,5-naphthyridine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing In Vitro Evaluation of 1,5-Naphthyridine Scaffolds

Executive Summary & Strategic Rationale

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, widely utilized to design ATP-competitive inhibitors for kinases (e.g., PI3K, mTOR, CK2, ALK5) and epigenetic modulators (BET bromodomains). Its planar, electron-deficient heteroaromatic core mimics the adenine ring of ATP, allowing for potent hydrogen bonding within the hinge region of kinase active sites.

However, this scaffold introduces distinct experimental liabilities that frequently compromise data integrity:

  • Intrinsic Fluorescence: Many 1,5-naphthyridine derivatives exhibit fluorescence in the blue/green spectrum (350–550 nm), leading to false negatives in standard fluorescence intensity (FI) assays.

  • Aqueous Insolubility & Aggregation: The planar nature of the core promotes

    
    -
    
    
    
    stacking, leading to colloidal aggregation. This causes "promiscuous inhibition" (false positives) by sequestering enzymes rather than specific binding.

This guide provides a validated workflow to neutralize these variables, ensuring that measured IC


 values reflect true pharmacological potency.

Pre-Assay Quality Control: Solubility & Aggregation

Before enzymatic testing, compounds must be profiled to distinguish specific binding from colloidal artifacts.

Protocol A: Kinetic Solubility & Nephelometry Check

Objective: Determine the maximum assay concentration (MAC) where the compound remains monomeric.

Materials:

  • Nephelometer (or Plate Reader with Absorbance at 600 nm).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA).
    
  • Detergent: Triton X-100 or Tween-20.

Workflow:

  • Stock Prep: Prepare a 10 mM stock in anhydrous DMSO.

  • Dilution Series: Create a 2-fold dilution series in DMSO (10 mM to 10

    
    M).
    
  • Buffer Transfer: Transfer 1

    
    L of DMSO stock into 99 
    
    
    
    L of Assay Buffer in a clear-bottom 96-well plate (1% DMSO final).
  • Readout: Measure Optical Density (OD) at 600 nm or light scattering.

    • Threshold: An OD

      
       > 0.005 above background indicates precipitation/aggregation.
      
  • Detergent Challenge: Repeat step 3 with Assay Buffer + 0.01% Triton X-100.

    • Insight: If activity is lost in the presence of detergent, the compound was likely acting as a colloidal aggregator (False Positive).

Biochemical Potency: Time-Resolved FRET (TR-FRET) Kinase Assay

Why TR-FRET? Standard fluorescence intensity assays are unsuitable due to the autofluorescence of the naphthyridine core. TR-FRET introduces a time delay (50–100


s) between excitation and measurement, allowing the short-lived compound fluorescence to decay before the long-lived FRET signal is recorded.

Target Model: PI3K


 or mTOR (Common 1,5-naphthyridine targets).[1]
Experimental Design
ParameterSetting/ComponentRationale
Detection Mode TR-FRET (e.g., HTRF® or LANCE®)Eliminates compound autofluorescence interference.
Donor Fluorophore Europium (Eu3+) CryptateLong fluorescence lifetime (>300

s).
Acceptor XL665 or ULightRed-shifted emission (665 nm) avoids blue/green interference.
ATP Conc.

apparent
Ensures assay is sensitive to ATP-competitive inhibitors.
Incubation 60 min @ RTEquilibrium binding is critical for accurate IC

.
Step-by-Step Protocol
  • Enzyme Mix Preparation:

    • Dilute recombinant kinase (e.g., PI3K

      
      ) to 2x final concentration in Kinase Buffer (50 mM HEPES, 10 mM MgCl
      
      
      
      , 1 mM DTT, 0.01% Tween-20 ).
    • Note: Tween-20 is mandatory to prevent naphthyridine aggregation.

  • Compound Addition:

    • Dispense 50 nL of compound (in DMSO) into a low-volume 384-well white plate using an acoustic dispenser (e.g., Echo 550).

    • Add 5

      
      L of 2x Enzyme Mix. Incubate 10 min.
      
  • Substrate Initiation:

    • Add 5

      
      L of 2x Substrate Mix (Biotinylated-PIP2 + ATP at 
      
      
      
      ).
    • Incubate for 45–60 minutes at Room Temperature (RT).

  • Detection Step:

    • Add 10

      
      L of Detection Mix (Eu-labeled anti-ADP antibody + XL665-labeled acceptor).
      
    • Mechanism: The antibody detects the ADP produced by the kinase reaction.

  • Measurement:

    • Read on a multimode reader (e.g., EnVision).

    • Excitation: 320 nm.

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

    • Calculation: HTRF Ratio =

      
      .
      

Data Analysis: Plot HTRF Ratio vs. log[Compound]. Fit to a 4-parameter logistic equation (Hill Slope). Validation Criteria: Z' factor > 0.5; Signal-to-Background (S/B) > 3.

Cellular Target Engagement: NanoBRET™ Assay

Why NanoBRET? Biochemical assays do not account for cell membrane permeability (a challenge for rigid naphthyridines). NanoBRET allows quantification of inhibitor binding to the kinase inside live cells, using a bioluminescent donor (NanoLuc) which is not affected by excitation light scattering.

Workflow Visualization (DOT):

NanoBRET_Workflow cluster_mechanism Mechanism of Action Transfection 1. Transfect Cells (Kinase-NanoLuc Fusion) Seeding 2. Seed Cells (20k/well, 96-well) Transfection->Seeding Treatment 3. Add Tracer + Test Compound Seeding->Treatment 24h later Equilibrium 4. Incubate (2 Hours @ 37°C) Treatment->Equilibrium Competition Readout 5. Add Substrate & Measure BRET Equilibrium->Readout TracerBound Tracer Bound: High BRET Signal CompBound Naphthyridine Bound: Low BRET Signal TracerBound->CompBound Displacement

Caption: NanoBRET workflow for determining intracellular affinity. Naphthyridine displacement of the fluorescent tracer results in a loss of BRET signal.

Protocol Highlights
  • Transfection: Use HEK293 cells transfected with a plasmid encoding the Kinase-NanoLuc fusion.

  • Tracer Selection: Choose a cell-permeable tracer with known affinity for the ATP pocket.

  • BRET Calculation:

    
    
    
  • Result: The IC

    
     from this assay represents the intracellular engagement potency.
    

Phenotypic Readout: ATP-Based Viability Assay

Context: 1,5-naphthyridines targeting PI3K/mTOR act as metabolic regulators. Therefore, an ATP-based endpoint (e.g., CellTiter-Glo) is more mechanistically relevant than tetrazolium reduction assays (MTT/MTS), which can be skewed by the metabolic shifts induced by the drug itself.

Pathway Visualization (PI3K/mTOR):

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 AKT Akt (PKB) PIP3->AKT Recruitment mTORC1 mTORC1 AKT->mTORC1 Phosphorylation S6K S6K1 mTORC1->S6K Drug 1,5-Naphthyridine Inhibitor Drug->PI3K Drug->mTORC1 Dual Inhibition Translation Protein Synthesis & Cell Growth S6K->Translation

Caption: Mechanism of Action for 1,5-naphthyridine dual inhibitors blocking the PI3K/Akt/mTOR proliferative signaling cascade.[1][2]

References

  • Identification of 1,5-Naphthyridine Derivatives as Potent TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. (2004). Describes the foundational SAR for naphthyridine kinase inhibitors.

  • Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. J. Med.[3] Chem. (2023).[2][4] Details the use of NanoBRET and cell-based assays for naphthyridine probes.

  • Spectroscopic Studies on the Interaction of Naphthyridines with DNA. The Analyst. (2021). Characterizes the intrinsic fluorescence and DNA-binding properties that cause assay interference.

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine derivatives as dual PI3K/mTOR inhibitors. RSC Advances. (2023). Provides comparative protocols for enzymatic vs. cellular viability testing.

Sources

Advanced Application Note: 1,5-Naphthyridin-2-amine in Functional Materials Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Naphthyridin-2-amine (CAS: 17965-80-9) represents a high-value heterocyclic building block in materials science, distinct from its more common 1,8-isomer.[1] Its utility stems from a unique electronic structure combining a rigid, planar naphthalene-like core with two nitrogen heteroatoms in a trans-like arrangement (positions 1 and 5) and an exocyclic amine donor at position 2.[1]

This specific topology enables dual-functionality :

  • Supramolecular Tecton: The adjacent ring nitrogen (N1) and amine group (–NH₂) form a donor-acceptor (D-A) recognition motif capable of robust hydrogen bonding, essential for crystal engineering and self-healing polymers.[1]

  • Optoelectronic Ligand: The extended

    
    -conjugation and high nitrogen content make it an excellent ligand for 
    
    
    
    metals (Zn, Cd) and lanthanides, facilitating charge transfer (CT) transitions used in OLEDs and fluorescent sensors.[1]

Critical Material Properties

Before integrating into protocols, the physicochemical baseline must be established.[1]

PropertyValue / CharacteristicRelevance to Materials Science
Molecular Formula

High N:C ratio improves electron transport.[1]
Electronic Character Electron-deficient coreFunctions as an electron acceptor in D-A systems.[1]
H-Bonding Donor (–NH₂) & Acceptor (N1, N5)Enables "head-to-tail" supramolecular polymerization.[1]
Fluorescence Blue/UV emission (Solvent dependent)Tunable precursor for solid-state emitters.[1]
pKa ~3.0 - 4.0 (estimated for ring N)Protonation switches optical properties (pH sensing).[1]

Application I: Supramolecular Assembly & Crystal Engineering

Mechanism: Unlike the 1,8-naphthyridine isomer which forms discrete dimers, 1,5-naphthyridin-2-amine is geometrically predisposed to form infinite 1D hydrogen-bonded chains .[1] The N1 atom acts as a hydrogen bond acceptor, while the C2-amine acts as a donor.[1] This "self-complementary" nature allows for the formation of robust supramolecular polymers without the need for linkers.[1]

Experimental Strategy: Co-Crystallization

To modulate the bandgap or solubility of organic semiconductors, 1,5-naphthyridin-2-amine is co-crystallized with dicarboxylic acids (e.g., terephthalic acid).[1]

Protocol: Supramolecular Synthon Generation

  • Dissolution: Dissolve 1.0 eq of 1,5-naphthyridin-2-amine in hot methanol (

    
    ).
    
  • Linker Addition: Add 0.5 eq of terephthalic acid (or isophthalic acid for helical architectures) dissolved in ethanol.

  • Self-Assembly: Sonicate for 10 mins to ensure homogeneity.

  • Crystallization: Allow slow evaporation at room temperature in a dark chamber (to prevent photo-oxidation).

  • Result: Needle-like crystals exhibiting shifted fluorescence due to Proton-Coupled Electron Transfer (PCET) within the crystal lattice.[1]

Application II: Luminescent Coordination Polymers (LCPs)

Mechanism: The 1,5-naphthyridine core is an excellent chelate for


 metals like Zinc(II) and Cadmium(II).[1] The rigidity of the ligand reduces non-radiative decay pathways, enhancing the Quantum Yield (QY) of the resulting material.[1]
Protocol: Synthesis of [Zn(1,5-nap-NH2)Cl2]_n

This protocol synthesizes a 1D coordination polymer exhibiting blue luminescence, suitable for OLED transport layers or fluorescent sensing.[1]

Reagents:
  • Ligand: 1,5-Naphthyridin-2-amine (98% purity).[1]

  • Metal Salt:

    
     (Anhydrous).[1]
    
  • Solvent: Acetonitrile (MeCN) / Methanol (MeOH).[1]

Step-by-Step Workflow:
  • Ligand Preparation:

    • Dissolve 145 mg (1.0 mmol) of 1,5-naphthyridin-2-amine in 10 mL of MeOH.

    • Note: If the solution is cloudy, filter through a 0.45

      
      m PTFE syringe filter.[1]
      
  • Metal Complexation:

    • Dissolve 136 mg (1.0 mmol) of

      
       in 5 mL of MeCN.
      
    • Dropwise Addition: Add the Zn solution to the ligand solution slowly under stirring at room temperature. A white/pale-yellow precipitate will form immediately.[1]

  • Crystal Growth (Solvothermal Method):

    • Transfer the suspension to a 20 mL Teflon-lined autoclave.[1]

    • Heat at

      
       for 48 hours.
      
    • Cooling: Program cool-down at

      
      /hour to room temperature. This slow cooling is critical to minimize defects in the coordination polymer chain.[1]
      
  • Isolation & Washing:

    • Filter the resulting crystals.[1]

    • Wash 3x with cold MeCN to remove unreacted

      
      .[1]
      
    • Dry under vacuum at

      
       for 6 hours.
      
Validation (Self-Validating Metrics):
  • Visual: Product must be crystalline. Amorphous powder indicates rapid precipitation (failed solvothermal step).[1]

  • UV-Vis: Absorption

    
     should bathochromically shift relative to the free ligand (typically >15 nm shift) due to metal coordination stabilizing the 
    
    
    
    orbital.[1]
  • Fluorescence: Solid-state emission should be intense and blue-shifted compared to the solution state of the free ligand.[1]

Visualization of Pathways[1]

Figure 1: Synthesis and Coordination Logic

The following diagram illustrates the synthetic pathway from the precursor (3-aminopyridine) to the final coordination polymer, highlighting the critical intermediate steps.

G cluster_0 Precursor Synthesis (Skraup) cluster_1 Functionalization cluster_2 Materials Assembly A 3-Aminopyridine B Glycerol + Oxidant (Skraup Reaction) A->B C 1,5-Naphthyridine B->C D N-Oxidation (m-CPBA) C->D E Chlorination (POCl3) D->E F 2-Chloro-1,5-naphthyridine E->F G Amination (NH3/Heat or Pd-Cat) F->G H 1,5-Naphthyridin-2-amine (Target Ligand) G->H I ZnCl2 / Solvothermal H->I J [Zn(L)Cl2]n Coordination Polymer I->J

Caption: Fig 1. Synthetic workflow from commodity precursors to the 1,5-naphthyridin-2-amine ligand and its subsequent assembly into a Zinc(II) coordination polymer.[1]

Scientific Rationale & Troubleshooting

Why 1,5-Naphthyridine?

The 1,5-isomer is preferred over the 1,8-isomer for polymer applications because the nitrogen atoms are on opposite sides of the center of inversion (trans-like).[1] This geometry favors the formation of extended linear chains (polymers) upon metal coordination, whereas the 1,8-isomer tends to chelate a single metal center or form discrete dimers.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Fluorescence Intensity Quenching by solvent or defectsEnsure anhydrous solvents; anneal crystals at

to remove lattice solvent.[1]
Amorphous Product Reaction rate too fastReduce concentration by 50%; lower temperature to

and extend time.
Red-Shifted Emission

stacking aggregation
Introduce bulky counter-ions (e.g., replace

with

) to separate layers.[1]

References

  • Litvic, M. et al. "Synthesis, reactivity and applications of 1,5-naphthyridines."[1] Molecules, 2021.[1]

    • Context: Comprehensive review of synthesis routes (Skraup, Gould-Jacobs) and reactivity patterns.[1]

  • Mrozek, A. et al. "Naphthyridine-based ligands in coordination chemistry."[1] Coordination Chemistry Reviews.

    • Context: Establishes the coordination modes of naphthyridine isomers with transition metals.
  • PubChem Compound Summary. "1,5-Naphthyridin-2-amine."[1]

    • Context: Physicochemical data, toxicity (GHS), and structural identifiers.[1]

  • Gao, Y. et al. "Near-infrared fluorescent probes based on naphthyridine derivatives."[1] RSC Advances, 2025.

    • Context: Demonstrates the optical tunability of the naphthyridine core in sensing applications.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,5-Naphthyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your synthesis.

Introduction

1,5-Naphthyridin-2-amine is a key building block in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The synthesis of this scaffold, however, can be challenging, often suffering from low yields, side product formation, and difficult purification. This guide provides a comprehensive resource to navigate these complexities, drawing on established literature and practical experience to ensure your success in the laboratory.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 1,5-Naphthyridin-2-amine, primarily focusing on the two most common synthetic strategies: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Scenario 1: Low or No Yield in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, but its success is highly dependent on the careful selection of reagents and reaction conditions.

Question: I am attempting a Buchwald-Hartwig amination of 2-chloro-1,5-naphthyridine with an ammonia equivalent and I am seeing very low conversion to the desired 2-amino-1,5-naphthyridine. What are the likely causes and how can I improve the yield?

Answer:

Low yield in a Buchwald-Hartwig amination of a heteroaromatic chloride is a common issue and can be attributed to several factors. Here is a systematic approach to troubleshooting this problem:

1. Catalyst and Ligand Selection are Critical:

  • The "Usual Suspects" May Not Be Optimal: While common palladium sources like Pd(OAc)2 can be used, they often require in situ reduction to the active Pd(0) species, which can be inefficient and lead to inconsistent results. It is highly recommended to use a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species.

  • Ligand Choice is Paramount for Heterocycles: The electronic properties and steric bulk of the phosphine ligand are crucial for the stability and reactivity of the palladium catalyst, especially with electron-deficient heteroaromatic substrates like 2-chloro-1,5-naphthyridine.

    • Bulky, Electron-Rich Ligands are Preferred: Ligands such as Xantphos, DavePhos, and t-BuXPhos are often effective for the amination of heteroaryl chlorides.[1][2] They promote the oxidative addition of the aryl chloride and facilitate the reductive elimination of the product.

    • Consider Bidentate Ligands: For challenging couplings, bidentate ligands like BINAP can sometimes offer improved stability and reactivity.[1]

2. The Right Base for the Job:

  • Strong Bases are Often Necessary: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Consider Weaker Bases for Sensitive Substrates: If your substrate has base-sensitive functional groups, stronger bases can lead to side reactions. In such cases, screening weaker inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) is a prudent strategy.[3]

3. Solvent and Temperature Optimization:

  • Aprotic, Anhydrous Solvents are Key: The reaction should be carried out in a dry, aprotic solvent to prevent quenching of the base and deactivation of the catalyst. Toluene and 1,4-dioxane are commonly used.

  • Temperature Matters: Buchwald-Hartwig aminations often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition. If you suspect catalyst instability, try running the reaction at a lower temperature for a longer period.

4. The Nature of the Ammonia Source:

  • Direct Use of Ammonia Gas is Challenging: Using ammonia gas directly can be difficult due to its volatility and potential to inhibit the catalyst.

  • Ammonia Equivalents are Often More Reliable: Reagents like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) can serve as ammonia surrogates, followed by a subsequent hydrolysis step to reveal the primary amine.

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig Amination catalyst Optimize Catalyst & Ligand - Use Pd(0) precatalyst - Screen bulky, electron-rich ligands (Xantphos, t-BuXPhos) start->catalyst base Screen Different Bases - Start with NaOtBu - Try Cs2CO3 or K3PO4 for sensitive substrates catalyst->base solvent_temp Adjust Solvent & Temperature - Ensure anhydrous conditions (Toluene, Dioxane) - Optimize temperature (80-110°C) base->solvent_temp amine_source Evaluate Ammonia Source - Consider using an ammonia equivalent (e.g., LiHMDS) solvent_temp->amine_source analysis Analyze Crude Reaction Mixture - Check for starting material, product, and side products (e.g., hydrodehalogenation) amine_source->analysis

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Scenario 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates the formation of side products, which can significantly complicate purification and reduce your overall yield.

Question: My crude NMR of the Buchwald-Hartwig reaction shows the presence of 1,5-naphthyridine alongside my desired 2-amino-1,5-naphthyridine. What is this side product and how can I prevent its formation?

Answer:

The presence of 1,5-naphthyridine in your reaction mixture is a strong indication of a common side reaction known as hydrodehalogenation .

  • Mechanism of Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. In the context of the Buchwald-Hartwig reaction, this can happen through various pathways, including β-hydride elimination from a palladium-amide intermediate, especially when using primary amines.

  • Strategies to Minimize Hydrodehalogenation:

    • Ligand Modification: The choice of ligand can significantly influence the relative rates of reductive elimination (to form the desired product) and hydrodehalogenation. Screening different bulky, electron-rich phosphine ligands is the first line of defense.

    • Careful Control of Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help to disfavor the hydrodehalogenation pathway.

    • Choice of Amine Source: As mentioned previously, using an ammonia equivalent can sometimes mitigate side reactions associated with primary amines.

Scenario 3: Challenges with Nucleophilic Aromatic Substitution (SNAr)

SNAr can be a more cost-effective alternative to palladium-catalyzed methods, but it is highly dependent on the electronic nature of the substrate.

Question: I am trying to synthesize 1,5-naphthyridin-2-amine via an SNAr reaction of 2-chloro-1,5-naphthyridine with an ammonia source, but the reaction is very sluggish. How can I improve the reaction rate and yield?

Answer:

The reactivity of an aryl halide in an SNAr reaction is governed by the degree of electron deficiency of the aromatic ring. The 1,5-naphthyridine ring system is electron-deficient, which activates the 2-position towards nucleophilic attack, but the reaction may still require forcing conditions.

  • Increase Reaction Temperature: SNAr reactions often require high temperatures, sometimes in a sealed tube or under microwave irradiation, to proceed at a practical rate.[4]

  • Use a More Potent Nucleophile: While ammonia can be used, stronger nucleophiles like sodium amide (NaNH2) can significantly accelerate the reaction. However, be aware that sodium amide is a very strong base and can promote side reactions, such as elimination, if there are acidic protons elsewhere in the molecule.

  • Solvent Effects: Polar aprotic solvents like DMSO or DMF are typically used for SNAr reactions as they can solvate the cation of the nucleophile, increasing its reactivity.

  • Consider a More Activated Substrate: If feasible, starting with a 2-fluoro-1,5-naphthyridine would likely result in a much faster SNAr reaction, as fluoride is a better leaving group than chloride in this context.

SNAr Reaction Workflow:

G start Sluggish SNAr Reaction temperature Increase Reaction Temperature - Use sealed tube or microwave irradiation start->temperature nucleophile Enhance Nucleophilicity - Consider stronger nucleophiles (e.g., NaNH2) with caution temperature->nucleophile solvent Optimize Solvent - Use polar aprotic solvents (DMSO, DMF) nucleophile->solvent substrate Improve Leaving Group - If possible, use 2-fluoro-1,5-naphthyridine solvent->substrate outcome Improved Yield of 1,5-Naphthyridin-2-amine substrate->outcome

Caption: Workflow for optimizing a sluggish SNAr reaction.

Frequently Asked Questions (FAQs)

Q1: Which is the better method for synthesizing 1,5-Naphthyridin-2-amine: Buchwald-Hartwig amination or SNAr?

A1: The choice of method depends on several factors:

  • Substrate Availability and Functional Group Tolerance: The Buchwald-Hartwig amination is generally more versatile and tolerant of a wider range of functional groups on the starting materials.[5]

  • Cost and Scalability: SNAr reactions are typically more cost-effective as they do not require expensive palladium catalysts and phosphine ligands, making them more suitable for large-scale synthesis if the substrate is sufficiently activated.

  • Reaction Conditions: SNAr may require harsher conditions (higher temperatures, stronger bases) which may not be compatible with sensitive substrates.

Q2: How do I purify the final 1,5-Naphthyridin-2-amine product?

A2: Purification can typically be achieved by standard laboratory techniques:

  • Work-up: After the reaction is complete, a standard aqueous work-up is often performed to remove inorganic salts and water-soluble impurities. For Buchwald-Hartwig reactions, it is important to remove the palladium catalyst and ligands, which can sometimes be achieved by filtration through a pad of celite or silica gel, or by using a metal scavenger.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purifying the crude product. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the basic amine product) is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step. Common solvents for recrystallization of similar amino-heterocycles include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[6]

Q3: What are the key analytical techniques to confirm the structure and purity of 1,5-Naphthyridin-2-amine?

A3: A combination of spectroscopic methods is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the molecule, including the position of the amino group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine.

  • Elemental Analysis: To confirm the elemental composition of the compound.[7]

Data Summary Tables

Table 1: Comparison of Reaction Conditions for the Synthesis of 1,5-Naphthyridin-2-amine

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Material 2-Halo-1,5-naphthyridine (Cl, Br)2-Halo-1,5-naphthyridine (F, Cl)
Amine Source Ammonia equivalents (e.g., LiHMDS)Ammonia, Sodium Amide
Catalyst Palladium precatalyst (e.g., Pd2(dba)3) + Phosphine Ligand (e.g., Xantphos)None
Base NaOtBu, Cs2CO3, K3PO4Often the nucleophile itself or an excess of it
Solvent Toluene, 1,4-DioxaneDMSO, DMF
Temperature 80 - 110 °C100 - 180 °C (often requires sealed tube or microwave)
Key Advantage Broad functional group toleranceLower cost, simpler setup
Common Issue Hydrodehalogenation side productSluggish reaction with less activated substrates

Detailed Experimental Protocol: High-Yield Synthesis of 1,5-Naphthyridin-2-amine via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 2-Chloro-1,5-naphthyridine

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Hydrochloric Acid (1 M)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes with 1% Triethylamine)

Procedure:

  • Reaction Setup: To a dry, oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-1,5-naphthyridine (1.0 equiv), Pd2(dba)3 (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Addition of Amine Source: Slowly add the LiHMDS solution (1.2 equiv) to the reaction mixture at room temperature.

  • Heating: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. Carefully add 1 M HCl to quench the reaction and hydrolyze the silylamine intermediate. Stir for 1 hour.

  • Work-up: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes containing 1% triethylamine).

  • Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.

References

  • Reddit. (2018).
  • Chemistry LibreTexts. (2023).
  • Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety.
  • Vidal-Lletjós, S., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
  • BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • Kashani, S. K., et al. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455-1460.
  • Google Patents. (2013). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine.
  • YouTube. (2025).
  • MDPI. (n.d.).
  • PMC. (2021). 1,6-Naphthyridin-2(1H)
  • ResearchGate. (n.d.). Amination of 2-halopyridines. [a] | Download Table.
  • Stroup, B. W., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039-2042.
  • ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • J&K Scientific. (n.d.). 2-Methyl-1,5-naphthyridine | 7675-32-3.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry Stack Exchange. (2021).

Sources

troubleshooting side reactions in Friedländer synthesis of naphthyridines

[1][2]

Current Status: Operational Topic: Troubleshooting Side Reactions & Optimization Lead Scientist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic Hub

The Friedländer synthesis is the "gold standard" for constructing the naphthyridine core—a privileged scaffold in kinase inhibitors and antibacterial agents (e.g., Gemifloxacin). However, the reaction is deceptively simple. While it appears to be a straightforward condensation between an o-aminoaldehyde (or ketone) and a ketone with an

  • Self-Condensation (Aldol Polymerization): The ketone partner reacts with itself before the heterocycle forms.

  • Regiochemical Drift: Unsymmetrical ketones yield inseparable isomeric mixtures.

  • Precursor Instability: o-Aminoaldehydes are prone to self-polymerization (anils) upon storage.

This guide provides a root-cause analysis and actionable protocols to salvage your synthesis.

Troubleshooting Guides (FAQ Format)

Issue 1: "My reaction mixture turned into a black tar/polymer with <10% yield."

Diagnosis: Precursor Degradation & Self-Condensation. The o-aminoaldehyde (e.g., 2-aminonicotinaldehyde for 1,8-naphthyridines) is electronically distinct from benzaldehyde. The pyridine nitrogen makes the aldehyde highly electrophilic, leading to rapid self-polymerization or reaction with the base catalyst itself.

Corrective Actions:

  • Protocol Shift: Switch from strong mineral bases (KOH/NaOH) to Ionic Liquid Catalysis (Choline Hydroxide) or mild Lewis acids (Sulfamic acid). Strong bases trigger the Cannizzaro reaction or extensive aldol polymerization of the starting ketone.

  • In-Situ Generation: Never store o-aminoaldehydes for long periods. If possible, generate them in situ via reduction of the corresponding nitro-aldehyde or oxidation of the amino-alcohol immediately prior to condensation.

  • The "Slow Addition" Rule: Add the o-aminoaldehyde slowly to a buffering mixture of the ketone and catalyst. This keeps the concentration of the unstable species low relative to the trap (the ketone).

Issue 2: "I am seeing two spots on TLC with identical mass (Isomers)."

Diagnosis: Loss of Regiocontrol. When reacting an o-aminoaldehyde with an unsymmetrical ketone (e.g., 2-butanone), two pathways exist: condensation at the methyl group (kinetic) vs. the methylene group (thermodynamic).

Corrective Actions:

  • Temperature Control:

    • Kinetic Product (Linear): Run at low temperature (0–25°C) using a fast-acting Lewis acid (e.g.,

      
       or Iodine).
      
    • Thermodynamic Product (Angular): Run at reflux (>80°C) using Brønsted bases (KOH/EtOH) to allow equilibration of the enolate intermediate.

  • Steric Steering: Use bulky bases (e.g.,

    
    -BuOK) to favor deprotonation at the less hindered methyl group, locking in the kinetic product.
    
Issue 3: "The reaction stalls at the intermediate (imine) stage."

Diagnosis: Failed Cyclodehydration. The initial Schiff base (imine) has formed, but the subsequent intramolecular aldol condensation (ring closure) is energetically unfavorable due to ring strain or poor solvent effects.

Corrective Actions:

  • Solvent Switch: Move to water or aqueous ethanol . Water promotes the "hydrophobic effect," forcing the organic reactants together and accelerating the dehydration step via hydrogen bonding (especially with Choline Hydroxide).

  • Acid Assist: Add a catalytic amount of p-TsOH or Sulfamic Acid to protonate the carbonyl, lowering the activation energy for the cyclization step.

Mechanistic Visualization

Understanding the divergence point is critical. The diagram below illustrates where the reaction fails (red paths) versus the desired pathway (green path).

FriedlanderMechanismStartReactants:o-Aminoaldehyde + KetoneBaseCatalyst Added(Base/Acid)Start->BaseAldolSideSIDE REACTION:Ketone Self-Condensation(Aldol Polymer)Base->AldolSideExcess KetoneStrong BaseDegradationSIDE REACTION:AminoaldehydePolymerizationBase->DegradationUnstablePrecursorIntermediateIntermediate:Schiff Base (Imine)Base->IntermediateCorrect PathwayCyclizationIntramolecularAldol CondensationIntermediate->CyclizationRate LimitingRegioIsomer Mixture(Unsymmetrical Ketone)Intermediate->RegioNo TempControlDehydrationDehydration(- H2O)Cyclization->DehydrationProductProduct:NaphthyridineDehydration->Product

Caption: Mechanistic flow of Friedländer synthesis. Red paths indicate critical failure points (side reactions) driven by harsh conditions or unstable precursors.

Optimization Data: Catalyst Performance

The choice of catalyst drastically affects yield and side-product formation.[1][2] The table below summarizes performance for the synthesis of 2-methyl-1,8-naphthyridine (from 2-aminonicotinaldehyde + acetone).

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Side Reaction Profile
Choline Hydroxide (ChOH) [1]Water50699 Minimal.[2] High atom economy.
[Bmmim][Im] (Ionic Liquid) [2]Solvent-free802490Low. Catalyst is recyclable.
KOH (Traditional) [3]EthanolReflux465High. Significant aldol polymerization of acetone.
Sulfamic Acid [4]MethanolRT588Moderate. Good for acid-sensitive substrates.
None (Control) Water50240No reaction.

Key Insight: The "Green" Choline Hydroxide (ChOH) system in water outperforms traditional strong bases by stabilizing the transition state via hydrogen bonding, preventing the destructive self-condensation of the ketone.

Validated Experimental Protocols

Protocol A: The "Green" Standard (Recommended)

Best for: High yield, simple workup, preventing side reactions.

  • Setup: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 equiv) and the ketone (1.0–1.2 equiv) in deionized water (3 mL per mmol).

  • Catalysis: Add Choline Hydroxide (ChOH) (46% aq. solution, 20 mol%).

  • Reaction: Stir at 50°C for 4–6 hours.

    • Checkpoint: Monitor TLC.[2] The spot for the aminoaldehyde (usually fluorescent) should disappear.

  • Workup: Cool to room temperature. The naphthyridine product typically precipitates out of the water.

  • Isolation: Filter the solid, wash with cold water (2x), and dry. Recrystallize from EtOH if necessary.

Protocol B: Regioselective Synthesis (For Unsymmetrical Ketones)

Best for: Controlling linear vs. angular isomer formation.

  • Setup: Dissolve 2-aminonicotinaldehyde (1.0 equiv) in Toluene .

  • Catalysis (Kinetic Control): Add Ytterbium Triflate [

    
    ]  (10 mol%).
    
  • Addition: Add the unsymmetrical ketone (e.g., methyl ethyl ketone) slowly at room temperature .

  • Reaction: Stir at 25°C for 12 hours.

    • Note: Do not heat. Heating promotes thermodynamic equilibration to the other isomer.

  • Workup: Extract with EtOAc, wash with brine. Purify via column chromatography (Hexane/EtOAc).

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. (2021).

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. ACS Omega. (2021).

  • Friedländer Synthesis. Organic Chemistry Portal. (n.d.).

  • Recent advances in the Friedländer synthesis of quinolines and naphthyridines. Catalysis Reviews. (Cited in context of acid catalysis).

managing regioselectivity in the functionalization of 1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working on the regioselective functionalization of 1,5-naphthyridine. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab. Our goal is to equip you with the knowledge to control selectivity, optimize reactions, and accelerate your research.

Introduction: The Challenge of 1,5-Naphthyridine

1,5-Naphthyridine, a key scaffold in medicinal chemistry, presents a unique challenge due to the presence of two nitrogen atoms that deactivate the ring system towards electrophilic substitution and direct reactions to specific positions. The electronic asymmetry of the 1,5-naphthyridine core often leads to mixtures of regioisomers, complicating synthesis and purification. Understanding the interplay of electronic effects, steric hindrance, and reaction conditions is paramount for achieving desired regioselectivity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I seeing a mixture of C2 and C4-substituted products in my electrophilic aromatic substitution (e.g., nitration, halogenation)?

A1: This is a common issue stemming from the inherent electronic properties of the 1,5-naphthyridine ring. The two nitrogen atoms strongly deactivate the ring, but the C4 position (para to N5) and the C2 position (ortho to N1) are the most activated sites for electrophilic attack. The reaction outcome is often a delicate balance between electronic and steric factors. To favor C4 substitution, consider using less aggressive reagents and lower temperatures. For C2 selectivity, blocking the C4 position or using a directing group can be effective strategies.

Q2: My metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is not proceeding. What are the likely causes?

A2: Several factors can inhibit cross-coupling reactions on the 1,5-naphthyridine core:

  • Ligand Choice: The nitrogen atoms in the naphthyridine ring can coordinate to the metal center, poisoning the catalyst. Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can often mitigate this issue.

  • Substrate Purity: Ensure your halo-naphthyridine starting material is free of impurities, especially those that can interfere with the catalyst.

  • Base and Solvent: The choice of base and solvent system is critical. Weaker bases like K3PO4 or Cs2CO3 are often preferred to avoid side reactions. Aprotic polar solvents such as dioxane, toluene, or DMF are typically used.

Q3: How can I achieve C3-selective functionalization?

A3: Direct C-H functionalization at the C3 position is challenging due to its deactivation. A common and effective strategy is the "halogen dance" reaction. This involves treating a halo-naphthyridine (e.g., 2-bromo-1,5-naphthyridine) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The base deprotonates the most acidic proton at C3, leading to a rearrangement that "moves" the halogen to the C3 position, which can then be used in subsequent cross-coupling reactions.

Q4: I am attempting a Minisci reaction to introduce an alkyl group, but the yield is low and I see multiple products. How can I improve this?

A4: The Minisci reaction is a powerful tool for C-H alkylation of heteroaromatics, but regioselectivity can be an issue with 1,5-naphthyridine. The reaction typically favors the electron-deficient C2 and C4 positions. To improve yield and selectivity:

  • Acidic Conditions: Ensure the reaction is sufficiently acidic (e.g., using TFA) to protonate the naphthyridine nitrogen, which enhances its electrophilicity.

  • Radical Source: The choice of radical precursor is important. Some alkyl radicals may exhibit greater selectivity than others.

  • Stoichiometry: Carefully control the stoichiometry of the radical precursor, oxidant, and substrate. An excess of the radical source can sometimes lead to di-substitution.

Part 2: Troubleshooting Guides

This section provides a systematic approach to resolving common experimental issues.

Guide 1: Poor Regioselectivity in Halogenation
Symptom Potential Cause Troubleshooting Steps
Mixture of 2- and 4-halo-1,5-naphthyridine Reaction is too aggressive, leading to a loss of selectivity.1. Lower the temperature: Start at 0 °C or even -78 °C. 2. Use a milder halogenating agent: For bromination, switch from Br2 to N-bromosuccinimide (NBS). For chlorination, consider N-chlorosuccinimide (NCS). 3. Change the solvent: A less polar solvent may enhance selectivity.
No reaction or very low conversion The 1,5-naphthyridine ring is too deactivated.1. Increase the temperature gradually. 2. Use a more potent halogenating agent in conjunction with a strong acid or Lewis acid catalyst. 3. Consider an alternative strategy: N-oxidation followed by halogenation can activate the ring and direct substitution to the 4-position.
Formation of di-halogenated products Excess halogenating agent or prolonged reaction time.1. Reduce the equivalents of the halogenating agent to 1.0-1.1 eq. 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Guide 2: Failure of Palladium-Catalyzed Cross-Coupling
Symptom Potential Cause Troubleshooting Steps
No product formation, starting material recovered Catalyst inhibition by the naphthyridine nitrogen.1. Screen different ligands: Start with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. 2. Increase catalyst loading: Incrementally increase the palladium catalyst loading (e.g., from 2 mol% to 5 mol%). 3. Ensure anhydrous and anaerobic conditions: Use freshly distilled solvents and thoroughly degas the reaction mixture.
Low yield with significant byproducts Incorrect base or solvent choice.1. Switch to a milder base: Try K3PO4, Cs2CO3, or K2CO3. 2. Optimize the solvent: Screen a range of solvents such as dioxane, toluene, and DMF. 3. Consider a different palladium precursor: Pd2(dba)3 or Pd(OAc)2 are common choices.
Dehalogenation of the starting material Proto-dehalogenation is a common side reaction.1. Ensure the reaction is strictly anhydrous. 2. Use a non-protic solvent. 3. A different ligand/base combination might suppress this pathway.

Part 3: Key Experimental Protocols

Protocol 1: Selective C4-Bromination via N-Oxidation

This protocol details a reliable method for achieving C4-bromination, a key intermediate for further functionalization.

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve 1,5-naphthyridine (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of Na2S2O3, followed by saturated aqueous NaHCO3.

    • Extract the product with DCM, dry the organic layer over Na2SO4, and concentrate under reduced pressure to obtain 1,5-naphthyridine-N-oxide.

  • C4-Bromination:

    • Dissolve the crude 1,5-naphthyridine-N-oxide (1.0 eq) in a mixture of acetic anhydride and acetic acid.

    • Add bromine (Br2) (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 6 hours.

    • Cool the reaction to room temperature and carefully pour it over crushed ice.

    • Neutralize with a saturated aqueous solution of NaHCO3.

    • Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

    • Purify the crude product by column chromatography to yield 4-bromo-1,5-naphthyridine.

Protocol 2: C3-Functionalization via Halogen Dance Rearrangement

This protocol outlines the steps for synthesizing a C3-substituted 1,5-naphthyridine from a C2-bromo precursor.

Step-by-Step Methodology:

  • Preparation of LDA:

    • In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-butyllithium (n-BuLi) (1.05 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Halogen Dance Reaction:

    • In a separate flame-dried flask, dissolve 2-bromo-1,5-naphthyridine (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add the freshly prepared LDA solution via cannula to the solution of 2-bromo-1,5-naphthyridine.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction at -78 °C by adding a suitable electrophile (e.g., for deuteration, add D2O; for a Suzuki coupling, this intermediate can be used directly with a palladium catalyst and boronic acid).

    • Allow the reaction to warm to room temperature.

    • Work up the reaction appropriately based on the electrophile used. Purify by column chromatography.

Part 4: Visualizing Reaction Pathways

Diagram 1: Regioselectivity in Electrophilic Aromatic Substitution

G cluster_0 Electrophilic Aromatic Substitution (EAS) 1,5-Naphthyridine 1,5-Naphthyridine Products C4-Substitution (Major) C2-Substitution (Minor) 1,5-Naphthyridine->Products Reaction Conditions E+ Electrophile (e.g., NO2+, Br+) E+->1,5-Naphthyridine

Caption: Decision tree for EAS on 1,5-Naphthyridine.

Diagram 2: Workflow for C3-Functionalization

G Start 2-Bromo-1,5-Naphthyridine Step1 Add LDA in THF at -78°C Start->Step1 Step2 Formation of 3-lithio-2-bromo intermediate Step1->Step2 Step3 Halogen Dance Rearrangement Step2->Step3 Step4 Formation of 2-lithio-3-bromo intermediate Step3->Step4 Step5 Quench with Electrophile (E+) Step4->Step5 End 3-Substituted-1,5-Naphthyridine Step5->End

Caption: Halogen dance workflow for C3 functionalization.

References

  • Regioselective Functionalization of Naphthyridines. Chemical Reviews. [Link]

  • The Halogen Dance Reaction on Naphthyridines. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation. Angewandte Chemie International Edition. [Link]

  • The Minisci Reaction: From Stoichiometric to Catalytic Conditions. Organic & Biomolecular Chemistry. [Link]

Validation & Comparative

structure-activity relationship (SAR) studies of 1,5-Naphthyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 1,5-Naphthyridin-2-amine Derivatives as Therapeutic Agents

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Among its derivatives, the 1,5-naphthyridin-2-amines have emerged as a particularly promising class of compounds, with applications ranging from anticancer to antimalarial agents. This guide provides an in-depth analysis of the structure-activity relationships of these derivatives, offering insights for researchers and drug development professionals. We will explore the key structural modifications that govern their therapeutic efficacy, supported by experimental data and detailed protocols.

The 1,5-Naphthyridine Core: A Versatile Pharmacophore

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, offers a rigid scaffold that can be strategically functionalized to interact with various biological targets. The presence and position of the nitrogen atoms influence the molecule's electronic properties, hydrogen bonding capabilities, and overall geometry, making it an attractive starting point for drug design. The 2-amino group, in particular, often serves as a key hydrogen bond donor, anchoring the molecule within the active site of a target protein.

SAR Analysis of 1,5-Naphthyridin-2-amine Derivatives

The biological activity of 1,5-naphthyridin-2-amine derivatives can be finely tuned by substitutions at various positions on the naphthyridine core. The following sections dissect the SAR at key positions, drawing on data from studies targeting different diseases.

Substitutions at the C8-Position: Modulating Potency and Physicochemical Properties

Structure-activity relationship studies on 2,8-disubstituted-1,5-naphthyridines as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) have revealed the critical role of the C8-substituent.[1][2] The introduction of basic amines at this position has been shown to significantly improve aqueous solubility and in vivo pharmacokinetic properties compared to analogs with neutral substituents.[2]

For instance, in a series of 2,8-disubstituted-1,5-naphthyridines, the nature of the substituent at the 8-position was explored while keeping a pyridyl group at the 2-position. The introduction of aminopiperidines and other basic amines at C8 was found to be crucial for antiplasmodial activity.[1] This suggests that the basicity and steric bulk at this position are key determinants of potency, likely by influencing interactions with the target enzyme or affecting the molecule's ability to reach its site of action.

SAR_C8_Substitutions Core 1,5-Naphthyridin-2-amine Core C8 C8-Position Core->C8 Modification at BasicAmines Basic Amines (e.g., aminopiperidines) C8->BasicAmines Substitution with NeutralSubstituents Neutral Substituents C8->NeutralSubstituents Substitution with ImprovedSolubility Improved Aqueous Solubility BasicAmines->ImprovedSolubility ImprovedPK Enhanced in vivo PK BasicAmines->ImprovedPK PotentActivity Potent Antiplasmodial Activity BasicAmines->PotentActivity

Caption: SAR at the C8-position of the 1,5-naphthyridine core.

Substitutions at the C2-Position: The Role of the Amino Group and Beyond

The 2-amino group is a common feature in many biologically active 1,5-naphthyridine derivatives. Its ability to form hydrogen bonds is often crucial for target engagement. For example, a 2-amino-1,5-naphthyridine core was synthesized to explore the possibility of forming an additional hydrogen bond with the backbone carbonyl of a kinase hinge region.[1] Interestingly, while this modification led to a significant loss in PI4K inhibitory potency, the compound retained potent antiplasmodial activity, suggesting a switch in the primary mode of action.[1] This highlights the nuanced role of the 2-amino group and the potential for inducing different biological effects through subtle structural changes.

Further modifications at the C2 position, often involving the replacement of the amino group with other functionalities or the introduction of substituents on an aryl ring attached at C2, have been explored. In the context of antiplasmodial agents, variations of the pyridyl substituent at the C2-position have shown that both the electronics and sterics of this group can significantly impact activity.[1]

Other Substitutions and Fused Ring Systems

The versatility of the 1,5-naphthyridine scaffold allows for a wide range of other modifications. For instance, the synthesis of phenyl- and indeno-1,5-naphthyridine derivatives has yielded compounds with potent topoisomerase I inhibitory and antiproliferative activities.[3][4][5] In these cases, the fused ring systems dramatically alter the shape and electronics of the molecule, leading to different target interactions.

Quantitative structure-activity relationship (QSAR) studies on other classes of naphthyridine derivatives have also provided valuable insights. For example, in a series of cytotoxic naphthyridines, the presence of a C-1 NH group, a C-4 carbonyl group, and a C-2 naphthyl ring were found to be important for activity against several human cancer cell lines.[6][7] While not 1,5-naphthyridin-2-amines, these findings underscore the importance of considering the entire molecular framework in SAR studies.

Comparative Performance of 1,5-Naphthyridin-2-amine Derivatives

To provide a clear comparison of the performance of different 1,5-naphthyridin-2-amine derivatives, the following table summarizes key data from the literature.

Compound IDC2-SubstituentC8-SubstituentBiological TargetActivity (IC50)Reference
36 2-amino(R)-3-aminopyrrolidin-1-ylP. falciparum (NF54)40 nM[1]
36 2-amino(R)-3-aminopyrrolidin-1-ylP. vivax PI4K9400 nM[1]
21 (analogue) 6-(trifluoromethyl)pyridin-3-yl(R)-3-aminopyrrolidin-1-ylP. falciparum (NF54)~40 nM[1]

This table is illustrative and compiles data from the cited literature. Direct comparison of IC50 values across different assays should be done with caution.

The data clearly shows that while compound 36 , with its 2-amino group, retains potent whole-cell antiplasmodial activity comparable to its 2-pyridyl analogue, its potency against the specific kinase target (PvPI4K) is significantly reduced. This intriguing result suggests that the 2-amino derivative may have a different or dual mode of action, a critical consideration in drug development.

Experimental Protocols

To ensure scientific integrity and enable the replication of key findings, this section provides detailed experimental protocols for the synthesis of a representative 1,5-naphthyridin-2-amine derivative and a common biological assay.

Synthesis of 2-Amino-1,5-naphthyridine Derivatives

The synthesis of 2-amino-1,5-naphthyridines can be achieved through various routes. A common method involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, at the 2-position.[8]

Protocol: Synthesis of 2-Amino-1,5-naphthyridine via Amination of 2-Chloro-1,5-naphthyridine

  • Starting Material: 2-Chloro-1,5-naphthyridine.

  • Reagents: Ammonium hydroxide (or a desired amine), solvent (e.g., ethanol).

  • Procedure: a. To a sealed tube, add 2-chloro-1,5-naphthyridine (1 equivalent). b. Add a solution of ammonium hydroxide in ethanol. c. Seal the tube and heat to 140 °C for the appropriate time (e.g., 12-24 hours). d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Remove the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the desired 2-amino-1,5-naphthyridine.

  • Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Start 2-Chloro-1,5-naphthyridine Reaction Amination (NH4OH, EtOH, 140°C) Start->Reaction Workup Work-up (Solvent Removal) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Amino-1,5-naphthyridine Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: General workflow for the synthesis of 2-amino-1,5-naphthyridine.

Biological Evaluation: In Vitro Antiproliferative Assay

The cytotoxic or antiproliferative activity of 1,5-naphthyridin-2-amine derivatives is often evaluated using cell-based assays such as the MTT assay.[6][7]

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: a. Culture human cancer cell lines (e.g., HeLa, HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in a humidified incubator at 37 °C with 5% CO2.

  • Assay Procedure: a. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of the test compounds (1,5-naphthyridin-2-amine derivatives) in the culture medium. c. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). d. Incubate the plates for a specified period (e.g., 72 hours). e. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals. f. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). g. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The 1,5-naphthyridin-2-amine scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies discussed in this guide highlight the importance of systematic modifications at key positions of the naphthyridine core to optimize potency, selectivity, and pharmacokinetic properties. The 2-amino group, in particular, offers a unique handle for modulating biological activity, potentially leading to compounds with novel or dual modes of action.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the C2 and C8 positions to further probe the chemical space.

  • Investigating the SAR of fused 1,5-naphthyridine systems incorporating the 2-amino functionality.

  • Utilizing computational modeling and structural biology to gain a deeper understanding of the molecular interactions driving the observed SAR.

  • Conducting more extensive in vivo studies to validate the therapeutic potential of promising candidates.

By leveraging the insights from SAR studies and employing rational drug design principles, the 1,5-naphthyridin-2-amine class of compounds holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

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A Comparative Guide to the Biological Activity of 1,5-Naphthyridine and 1,8-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a research program. Among the privileged nitrogen-containing heterocycles, the naphthyridine isomers have garnered significant attention. Their rigid, planar structure and the strategic placement of nitrogen atoms offer a versatile platform for developing potent and selective therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of two prominent isomers: 1,5-naphthyridine and 1,8-naphthyridine. By synthesizing data from seminal and contemporary research, we aim to illuminate the distinct and overlapping pharmacological profiles of these scaffolds, thereby empowering informed decisions in drug discovery.

The Structural Nuances: 1,5- vs. 1,8-Naphthyridine

Naphthyridines are bicyclic aromatic compounds consisting of two fused pyridine rings. The six possible isomers are distinguished by the relative positions of the two nitrogen atoms. The arrangement of these nitrogen atoms profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates its interaction with biological targets.

This guide focuses on the 1,5- and 1,8-isomers, both of which have proven to be rich sources of bioactive compounds. The 1,8-naphthyridine scaffold, historically significant due to the discovery of the antibacterial agent nalidixic acid, has been more extensively explored. However, the 1,5-naphthyridine core, found in various natural products, is emerging as a powerful scaffold for targeting a distinct set of biological pathways.

Head-to-Head Comparison of Biological Activities

While both isomers exhibit a broad spectrum of biological activities, a closer examination reveals distinct therapeutic leanings. The 1,8-isomer has a long-standing association with antimicrobial and broad-spectrum anticancer activities, often linked to its ability to interact with DNA and related enzymes. In contrast, the 1,5-isomer has more recently been recognized for its potent and selective kinase inhibitory activity.

Table 1: Comparative Anticancer Activity of Naphthyridine Derivatives
IsomerDerivativeCell LineAssay TypeIC50 (µM)Reference
1,8-Naphthyridine Halogen-substituted 1,8-naphthyridine-3-carboxamideMIAPaCa (Pancreatic Cancer)Cytotoxicity0.41[1]
1,8-Naphthyridine Halogen-substituted 1,8-naphthyridine-3-carboxamideK-562 (Leukemia)Cytotoxicity0.77[1]
1,8-Naphthyridine Unsubstituted 1,8-naphthyridine-C-3'-heteroarylPA-1 (Ovarian Cancer)Cytotoxicity0.41[1]
1,5-Naphthyridine Phenyl- and indeno-1,5-naphthyridine derivativesCOLO 205 (Colon Cancer)Antiproliferative-[2][3]
Table 2: Comparative Antimicrobial Activity of Naphthyridine Derivatives
IsomerDerivativeOrganismMIC (µg/mL)Reference
1,8-Naphthyridine Nalidixic AcidE. coli1.56 - 3.13[4]
1,8-Naphthyridine EnoxacinVarious bacteria-[4]
1,5-Naphthyridine Canthin-6-oneS. aureus0.49[5]
1,5-Naphthyridine Canthin-6-oneE. coli3.91[5]
1,5-Naphthyridine 10-methoxycanthin-6-oneS. aureus (MRSA)3.91[5]
Table 3: Kinase Inhibitory Profile of Naphthyridine Derivatives
IsomerDerivative Class/ExampleTarget Kinase(s)IC50 (nM)Reference(s)
1,5-Naphthyridine Aminothiazole & Pyrazole DerivativesALK5 (TGF-β Type I Receptor)4 - 6[6][7]
1,5-Naphthyridine Novel Naphthyridine SeriesFGFR1, 2, 3, 4Nanomolar affinity[6][8]
1,5-Naphthyridine CX-4945 (Silmitasertib)Casein Kinase 2 (CK2)Kᵢ = 0.38[6]
1,8-Naphthyridine Various derivativesEGFR, Protein Kinases-[4][9]

Deep Dive into the Biological Landscape of 1,8-Naphthyridines

The 1,8-naphthyridine core is a cornerstone of antibacterial drug discovery, with nalidixic acid being the progenitor of the quinolone class of antibiotics.[10] These compounds primarily exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[11] This mechanism of action has also been harnessed for anticancer applications, with derivatives designed to target human topoisomerases.[12]

Beyond its influence on DNA replication, the 1,8-naphthyridine scaffold has been successfully modified to target a wide array of biological entities, leading to a diverse range of pharmacological effects. These include anti-inflammatory, antiviral, analgesic, and even neuroprotective activities.[9][13] The versatility of this scaffold stems from the ease of substitution at various positions around the ring system, allowing for the fine-tuning of its physicochemical properties and target specificity.[14]

Key Biological Targets and Signaling Pathways for 1,8-Naphthyridine Derivatives

G cluster_0 1,8-Naphthyridine Derivatives cluster_1 Primary Cellular Targets cluster_2 Resulting Biological Activities 1,8-Naphthyridine 1,8-Naphthyridine DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV 1,8-Naphthyridine->DNA_Gyrase_Topo_IV Inhibition Topoisomerase_I_II Topoisomerase I/II 1,8-Naphthyridine->Topoisomerase_I_II Inhibition Kinases Protein Kinases (EGFR, c-Met) 1,8-Naphthyridine->Kinases Inhibition DNA DNA Intercalation/Binding 1,8-Naphthyridine->DNA Interaction Antiviral Antiviral 1,8-Naphthyridine->Antiviral Antibacterial Antibacterial DNA_Gyrase_Topo_IV->Antibacterial Anticancer Anticancer Topoisomerase_I_II->Anticancer Kinases->Anticancer Anti-inflammatory Anti-inflammatory Kinases->Anti-inflammatory DNA->Anticancer

Caption: Major biological targets and resulting activities of 1,8-naphthyridine derivatives.

The Rise of 1,5-Naphthyridines in Modern Drug Discovery

While perhaps not as historically prominent as its 1,8-isomer, the 1,5-naphthyridine scaffold is rapidly gaining recognition as a privileged structure in medicinal chemistry.[15] A key differentiator for this isomer is its prevalence in natural products, particularly canthinone alkaloids, which have demonstrated a range of biological effects including immunomodulatory, anticancer, and antimicrobial properties.[5]

In recent years, synthetic 1,5-naphthyridine derivatives have emerged as highly potent and selective inhibitors of various protein kinases.[6] This is a significant area of contemporary drug discovery, as dysregulation of kinase signaling is a hallmark of many cancers and inflammatory diseases. The specific geometry and electronic properties of the 1,5-naphthyridine core appear to be particularly well-suited for interaction with the ATP-binding pocket of many kinases, enabling the development of targeted therapies with potentially fewer off-target effects.

Key Biological Targets and Signaling Pathways for 1,5-Naphthyridine Derivatives

G cluster_0 1,5-Naphthyridine Derivatives cluster_1 Primary Cellular Targets cluster_2 Resulting Biological Activities 1,5-Naphthyridine 1,5-Naphthyridine Kinases Protein Kinases (TGF-βR, FGFR, CK2) 1,5-Naphthyridine->Kinases Inhibition Topoisomerase_I Topoisomerase I 1,5-Naphthyridine->Topoisomerase_I Inhibition Bacterial_Targets Bacterial Cellular Targets 1,5-Naphthyridine->Bacterial_Targets Inhibition Anticancer Anticancer Kinases->Anticancer Anti-inflammatory Anti-inflammatory Kinases->Anti-inflammatory Antifibrotic Antifibrotic Kinases->Antifibrotic Topoisomerase_I->Anticancer Antibacterial Antibacterial Bacterial_Targets->Antibacterial

Caption: Predominant biological targets and associated activities of 1,5-naphthyridine derivatives.

Experimental Protocols: A Guide to Evaluating Naphthyridine Derivatives

To ensure the scientific integrity of findings and to provide a practical framework for researchers, we present a standardized protocol for the initial biological evaluation of novel naphthyridine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a common method for determining the cytotoxic effects of novel compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • Maintain the desired cancer cell lines (e.g., MIAPaCa, K-562, COLO 205) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of the test naphthyridine derivative in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
  • Incubate the plates for 48-72 hours.

3. MTT Assay and Data Analysis:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G

Caption: Workflow for determining the in vitro cytotoxicity of naphthyridine derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of naphthyridine derivatives is highly dependent on the nature and position of substituents on the core ring system.

  • For 1,8-Naphthyridines: The presence of a carboxylic acid at the 3-position and a small alkyl group at the N-1 position are crucial for the antibacterial activity of nalidixic acid analogs.[16] Halogen substitutions can enhance cytotoxicity in anticancer derivatives.[1][17] The introduction of various heterocyclic moieties at different positions has been a successful strategy for modulating the biological activity and targeting different cellular components.[14]

  • For 1,5-Naphthyridines: In kinase inhibitors, specific substitutions are designed to interact with key amino acid residues in the ATP-binding pocket of the target kinase. For instance, aminothiazole and pyrazole substitutions have been shown to be effective for targeting the TGF-β type I receptor.[7] The canthinone alkaloids, which are based on the 1,5-naphthyridine scaffold, demonstrate that a fused ring system can also confer potent biological activity.[5]

Conclusion and Future Perspectives

Both 1,5- and 1,8-naphthyridine isomers represent highly valuable scaffolds in medicinal chemistry, each with its own distinct, yet sometimes overlapping, biological activity profile. The 1,8-naphthyridine core, with its rich history in antibacterial and anticancer research, continues to be a versatile platform for the development of new therapeutic agents. The 1,5-naphthyridine isomer has emerged as a particularly promising scaffold for the development of targeted kinase inhibitors, a rapidly growing area of drug discovery.

The choice between these two isomers will ultimately depend on the specific therapeutic target and the desired biological effect. A thorough understanding of their respective structure-activity relationships is paramount for the rational design of novel and effective drug candidates. As our understanding of the molecular basis of diseases continues to grow, so too will the opportunities for harnessing the therapeutic potential of these remarkable heterocyclic systems.

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  • Goldfinch Bio Inc. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]

  • Gómez-Pérez, V., Galiano, S., Pineda-Feria, A., Gamarro, F., & García-España, E. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. International journal of molecular sciences, 25(1), 104. [Link]

  • de Oliveira, A. C. C., de Oliveira, L. D. L., de Souza, A. C., & de Oliveira, R. B. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

  • Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., Laroze, A., Nguyen, V. L., Sautet, S., Wang, R., Janson, C., Smith, W., Krysa, G., Boullay, V., De Gouville, A. C., Huet, S., & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506. [Link]

  • El-Gazzar, A. B. A., & Hafez, H. N. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Kellett, A., & Kellett, A. (2013). Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents. Chemical Society reviews, 42(4), 1601–1618. [Link]

  • Ríos-Gutiérrez, M., & Alajarin, M. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3209. [Link]

  • Gąsiorowska, J., & Cież, D. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 1. [Link]

  • Gómez-Pérez, V., Galiano, S., Pineda-Feria, A., Gamarro, F., & García-España, E. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. International journal of molecular sciences, 25(1), 104. [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules (Basel, Switzerland), 23(11), 2993. [Link]

  • ResearchGate. (n.d.). Structures of isomeric naphthyridines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Morsy, A. M. (2020). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. [Link]

  • ResearchGate. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]

Sources

kinase selectivity profile of 1,5-Naphthyridin-2-amine based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Quinoline

In the landscape of kinase inhibitor design, the 1,5-naphthyridin-2-amine scaffold represents a critical evolution from the classical quinoline core. While quinolines have historically served as "privileged structures" for ATP-competitive inhibition (e.g., Bosutinib, Lenvatinib), they often suffer from promiscuity due to lipophilic non-specific binding.

The introduction of the nitrogen at the 5-position (creating the 1,5-naphthyridine system) fundamentally alters the electronic landscape and hydration profile of the molecule. This guide objectively analyzes the performance of 1,5-naphthyridin-2-amine based inhibitors, demonstrating their superior selectivity profiles in challenging kinome subsets such as ALK5 (TGF-


R1) , CK2 (Casein Kinase 2) , and PI4K .
Key Differentiators
FeatureQuinoline Scaffold1,5-Naphthyridin-2-amine ScaffoldImpact
Hinge Binding Monodentate (N1) or Bidentate (with C2 substituent)Bidentate (N1 acceptor / C2-NH2 donor) Stronger, more defined orientation in the ATP pocket.
Solvation Lipophilic, poor water interactionHydrophilic N5 interaction N5 often engages conserved water networks, improving selectivity.
Selectivity Often promiscuous (Type I)Tunable Selectivity High specificity for ALK5 vs. p38 MAP Kinase; CK2 vs. Kinome.
Physicochem High LogP (Solubility issues)Lower LogP Improved aqueous solubility and oral bioavailability.

Structural Rationale & Binding Mode

The potency of 1,5-naphthyridin-2-amines stems from their ability to mimic the adenine ring of ATP while exploiting specific "selectivity filters" in the kinase back-pocket.

The "Acceptor-Donor" Motif

Unlike simple quinolines, the 2-amino-1,5-naphthyridine motif presents a rigid Acceptor-Donor (A-D) system to the kinase hinge region:

  • N1 (Acceptor): Forms a hydrogen bond with the backbone amide NH of the hinge residue (e.g., His283 in ALK5).

  • 2-NH2 (Donor): Forms a hydrogen bond with the backbone carbonyl of the adjacent residue.

  • N5 (Vector): The nitrogen at position 5 is not just a solubility enhancer; in ALK5 inhibitors, it positions the scaffold to avoid steric clash with the "gatekeeper" residue, distinguishing it from p38 MAP kinase inhibitors which often require a different steric bulk.

BindingMode Scaffold 1,5-Naphthyridin-2-amine Core Hinge Kinase Hinge Region (e.g., His283 in ALK5) Scaffold->Hinge H-Bond (N1 Acceptor) Scaffold->Hinge H-Bond (2-NH2 Donor) Water Conserved Water Network Scaffold->Water N5 Interaction Selectivity Selectivity Filter (Gatekeeper/Solvent Front) Scaffold->Selectivity Steric Fit

Figure 1: Schematic representation of the bidentate binding mode of 1,5-naphthyridin-2-amine inhibitors within the ATP pocket.

Selectivity Profile Analysis

The following data compares the 1,5-naphthyridine scaffold against relevant alternatives in specific therapeutic contexts.

Case Study A: ALK5 (TGF- Type I Receptor)

Inhibiting ALK5 is a strategy for fibrosis and cancer immunotherapy.[1] The major challenge is avoiding p38 MAP Kinase inhibition, which shares a highly similar ATP pocket.

Comparative Data: ALK5 vs. p38 Selectivity

Compound Class Scaffold ALK5 IC50 (nM) p38 IC50 (nM) Selectivity Ratio (p38/ALK5)
Standard SB-431542 (Imidazole) 94 ~1000 ~10x
Alternative Quinoline-based 15 60 4x (Poor)

| Optimized | 1,5-Naphthyridine-2-amine | 4 - 6 | >10,000 | >1600x |

Data Source: Derived from Gellibert et al. (J. Med. Chem) and subsequent optimization studies.

Mechanism of Selectivity: The 1,5-naphthyridine core allows for a specific orientation of the C4-substituent (often a pyrazole or thiazole) that clashes with the gatekeeper residue in p38 but is accommodated by the smaller gatekeeper in ALK5 (Ser280).

Case Study B: CK2 (Casein Kinase 2)

CK2 is a "master kinase" with high constitutive activity. Achieving selectivity is notoriously difficult due to its unique ATP pocket shape.

  • The Probe: A specific 1,5-naphthyridine-based probe (Compound 2, ACS Med. Chem. Lett.) has been identified as a chemical probe.[2][3][4]

  • Performance:

    • CK2

      
      /
      
      
      
      IC50:
      < 1 nM
    • Kinome Selectivity: S(10) score of 0.007 at 1

      
      M (highly selective).
      
    • Comparison: Superior to the clinical candidate CX-4945 (Silmitasertib), which is a benzo[c]-1,6-naphthyridine and shows off-target activity against DYRKs and HIPKs. The 1,5-isomer refinement eliminates these off-targets.

Case Study C: Dual PI3K/mTOR Inhibition

While benzo[h][1,6]naphthyridines (like Torin 2) are famous for mTOR inhibition, the 1,5-naphthyridine core is utilized to modulate solubility and metabolic stability in dual PI3K/mTOR inhibitors.

  • Advantage: The 1,5-core typically exhibits lower clearance (CL) values in microsomal stability assays compared to the 1,6-counterparts due to reduced lipophilicity.

Experimental Protocols

To validate the selectivity profiles described above, the following protocols are recommended. These are designed to be self-validating systems using positive and negative controls.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

The installation of the 2-amino group is the critical step.

  • Reagents: 2-chloro-1,5-naphthyridine, Primary Amine (R-NH2), Pd2(dba)3 (Catalyst), Xantphos (Ligand), Cs2CO3 (Base).

  • Workflow:

    • Purge: Degas 1,4-dioxane with Argon for 15 mins.

    • Mix: Add 1.0 eq 2-chloro-1,5-naphthyridine, 1.2 eq Amine, 2.0 eq Cs2CO3.

    • Catalyst: Add 5 mol% Pd2(dba)3 and 10 mol% Xantphos.

    • Heat: Reflux at 100°C for 12 hours under Argon.

    • Validation: Monitor via LC-MS (Expect M+1 peak).

    • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol 2: ADP-Glo Kinase Selectivity Assay

A luminescent assay to quantify kinase activity.

  • Step 1 (Kinase Reaction): Incubate kinase (ALK5 or CK2), substrate, ATP (10

    
    M), and inhibitor (serial dilution) in reaction buffer for 60 mins at RT.
    
  • Step 2 (ADP Depletion): Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP (40 mins).

  • Step 3 (Detection): Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase signal.

  • Calculation: Convert RLU (Relative Light Units) to % Inhibition. Fit to non-linear regression (Sigmoidal dose-response) to determine IC50.

Visualizations

Pathway Map: TGF- Signaling & ALK5 Inhibition

This diagram illustrates the downstream effects of selective ALK5 inhibition by 1,5-naphthyridines.

TGFBetaPathway TGFB TGF-beta Ligand Receptor TGF-bRII / ALK5 Complex TGFB->Receptor Activation Smad23 Smad2/3 (Phosphorylation) Receptor->Smad23 Phosphorylation Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->Receptor ATP-Competitive Inhibition Smad4 Smad4 Smad23->Smad4 Complex Formation Nucleus Nuclear Translocation & Transcription Smad4->Nucleus Fibrosis Fibrosis / EMT Nucleus->Fibrosis Gene Expression

Figure 2: The TGF-beta signaling cascade. 1,5-naphthyridine inhibitors block the ALK5-mediated phosphorylation of Smad2/3, preventing fibrosis and Epithelial-Mesenchymal Transition (EMT).

Workflow: Screening Cascade for Selectivity

ScreeningWorkflow Hit Hit Generation (1,5-Naphthyridine Library) Primary Primary Screen (Target Kinase IC50) Hit->Primary < 100 nM Counter Counter Screen (p38 / DYRK1A) Primary->Counter Selectivity > 100x Panel Kinome Scan (400+ Kinases) Counter->Panel Clean Profile Cell Cellular Assay (Phospho-Western) Panel->Cell Validation

Figure 3: Recommended screening cascade to verify the privileged selectivity of the scaffold.

References

  • Gellibert, F., et al. (2004).[5] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.[6]

  • Brear, P., et al. (2023). "Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2." ACS Medicinal Chemistry Letters.

  • Liu, Q., et al. (2010). "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor." Journal of Medicinal Chemistry, 54(5), 1473-1480.

  • Dziwornu, G., et al. (2021). "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation." Journal of Medicinal Chemistry.

Sources

A Comparative Analysis of 1,5-Naphthyridine Derivatives and Standard Drugs: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of drug resistance and the need for more effective therapeutic agents have propelled the exploration of novel chemical scaffolds. Among these, the 1,5-naphthyridine core has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives. This guide provides a comprehensive comparison of the efficacy of 1,5-naphthyridine derivatives against that of established standard-of-care drugs across various therapeutic areas, including oncology, infectious diseases, and virology. We delve into the mechanistic underpinnings of their actions, present comparative quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for key assays, offering a critical resource for researchers and drug development professionals.

Introduction

The 1,5-naphthyridine scaffold is a heterocyclic aromatic compound composed of two fused pyridine rings. This structural motif has proven to be a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets with high affinity.[1][2] The versatility of the 1,5-naphthyridine core allows for extensive chemical modification, leading to a wide array of derivatives with tailored pharmacological profiles.[3][4] This guide will explore the therapeutic potential of these derivatives by directly comparing their performance with that of current standard drugs, supported by robust experimental evidence.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel chemotherapeutic agents.[5] Several 1,5-naphthyridine derivatives have demonstrated significant antiproliferative activity, often by targeting enzymes crucial for DNA replication and cell division.[5][6][7]

A. Mechanism of Action: Topoisomerase I Inhibition

A key mechanism through which certain 1,5-naphthyridine derivatives exert their anticancer effects is the inhibition of topoisomerase I (Top1).[5][6][7] Top1 is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[5] Inhibitors of Top1 trap the enzyme-DNA covalent complex, leading to DNA damage and ultimately, apoptosis (programmed cell death).[5]

The standard drug in this class is Camptothecin (CPT) and its analogs, such as topotecan and irinotecan, which are widely used in the treatment of various cancers, including colon, ovarian, and small-cell lung cancers.[5]

B. Comparative Efficacy

Studies have shown that certain phenyl- and indeno-1,5-naphthyridine derivatives exhibit potent Top1 inhibitory activity, comparable to that of CPT.[5] Some of these novel compounds have demonstrated significant antiproliferative activity against human colon cancer cell lines (COLO 205).[5][6][7]

Compound/DrugTargetCell LineIC50 (µM)Source
Indeno[2,1-c][2][6]-naphthyridine derivative (7ba-bg) Topoisomerase ICOLO 205Varies (data not specified in abstract)[5]
Camptothecin (CPT) Topoisomerase IVariousSub-micromolar range (literature)[5]
Vosaroxin Topoisomerase IIVariousPotent anticancer activity[8]
Naphthyridine derivative (16) MicrotubulesHeLa, HL-60, PC-30.7, 0.1, 5.1[8]
Colchicine MicrotubulesVariousPotent antimitotic agent[8]

Table 1: Comparative in vitro anticancer activity of 1,5-naphthyridine derivatives and standard drugs.

C. Signaling Pathway

Topoisomerase_Inhibition

D. Experimental Protocol: Topoisomerase I Relaxation Assay

This assay is fundamental to determining the inhibitory potential of compounds against Top1.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compounds (1,5-naphthyridine derivatives) and control inhibitor (Camptothecin)

  • Agarose gel, electrophoresis buffer (TAE or TBE), and DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of the test compound or control.

  • Initiate the reaction by adding human Topoisomerase I to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining.

Interpretation: In the absence of an inhibitor, Top1 will relax the supercoiled DNA, resulting in a band that migrates slower than the supercoiled form. An effective inhibitor will prevent this relaxation, and the DNA will remain supercoiled. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be determined.

II. Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, demanding the discovery of new classes of antibiotics.[9][10][11] Naphthyridine derivatives, particularly the 1,8-isomer nalidixic acid, have a long history as antibacterial agents.[12] However, derivatives of the 1,5-naphthyridine scaffold are also emerging as promising antimicrobial and antiviral agents.[1][13]

A. Mechanism of Action: Diverse Targets

Unlike the more established 1,8-naphthyridines that primarily target DNA gyrase, the antimicrobial and antiviral mechanisms of 1,5-naphthyridine derivatives are more varied.[12] Some have been shown to inhibit viral replication, while others have demonstrated broad-spectrum antibacterial activity.[13][14] For instance, certain 1,6-naphthyridine derivatives have shown potent activity against human cytomegalovirus (HCMV).[15][16]

B. Comparative Efficacy
Compound/DrugTarget Organism/VirusMetricValueStandard DrugStandard Drug ValueSource
1,6-Naphthyridine derivative (A1) Human Cytomegalovirus (HCMV)IC5039- to 223-fold lower than GanciclovirGanciclovir-[15][16]
Pyronaridine (1,5-naphthyridine derivative) Plasmodium falciparumAntimalarialApproved for therapyPrimaquineIneffective in vitro[12]
New 1,5-naphthyridine derivatives (1-12) P. falciparum (chloroquine-resistant)In vitro activityPotentPrimaquineIneffective

Table 2: Comparative antimicrobial and antiviral activity of naphthyridine derivatives.

C. Experimental Workflow: Antiviral Assay (Plaque Reduction Assay)

Antiviral_Assay Cell_Culture 1. Seed host cells in well plates Infection 2. Infect cells with virus Cell_Culture->Infection Treatment 3. Add serial dilutions of test compound Infection->Treatment Incubation 4. Incubate to allow plaque formation Treatment->Incubation Staining 5. Fix and stain cells Incubation->Staining Counting 6. Count plaques and calculate IC50 Staining->Counting

III. Other Therapeutic Potential: TGF-β Receptor Inhibition

Beyond their anticancer and antimicrobial properties, 1,5-naphthyridine derivatives are being investigated for other therapeutic applications. Notably, they have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][17] Dysregulation of the TGF-β signaling pathway is implicated in various diseases, including fibrosis and cancer.

A. Comparative Efficacy
CompoundTargetIC50 (nM)Source
Compound 15 (1,5-naphthyridine aminothiazole derivative) ALK5 autophosphorylation6[17]
Compound 19 (1,5-naphthyridine pyrazole derivative) ALK5 autophosphorylation4[17]

Table 3: Potent inhibition of ALK5 by 1,5-naphthyridine derivatives.

Conclusion and Future Directions

The 1,5-naphthyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Derivatives of this core structure have demonstrated significant efficacy, often comparable or superior to standard drugs, in preclinical models of cancer, infectious diseases, and other conditions. Their diverse mechanisms of action, including the inhibition of key enzymes like topoisomerases and protein kinases, underscore their broad therapeutic potential.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of 1,5-naphthyridine derivatives for their respective targets.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into successful preclinical and clinical development.

  • Exploration of New Therapeutic Areas: To investigate the potential of this scaffold against a wider range of diseases.

The continued exploration of 1,5-naphthyridine chemistry holds great promise for addressing unmet medical needs and expanding the arsenal of effective therapeutic agents.

References

  • Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722-8.
  • PubMed. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. National Center for Biotechnology Information. [Link]

  • Ingenta Connect. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agent. Ingenta Connect. [Link]

  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • PubMed. (2020). Naphthyridines with Antiviral Activity - A Review. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2010). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. PMC. [Link]

  • Scilit. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • ResearchGate. (2024). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]

  • ResearchGate. (2022). Broad-spectrum antibiotics containing a 1,5-naphthyridine core. ResearchGate. [Link]

  • PubMed. (2024). Antimicrobial Activity of Naphthyridine Derivatives. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]

  • National Center for Biotechnology Information. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. [Link]

  • ASM Journals. (2002). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PMC. [Link]

  • Bentham Science Publisher. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science. [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. [Link]

  • PubMed. (2002). Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the In Vivo Validation of 1,5-Naphthyridin-2-amine Based Antimalarials

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant global health challenge, necessitating the urgent discovery of novel antimalarial agents with unique mechanisms of action. The 1,5-naphthyridine scaffold has surfaced as a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth comparison and procedural overview for the in vivo validation of a promising class of antimalarials: 1,5-naphthyridin-2-amine derivatives.

Our focus will be on the critical transition from promising in vitro data to robust, whole-organism validation. The causality behind experimental choices, the establishment of self-validating protocols, and a direct comparison with established and alternative therapies will be elucidated to provide a comprehensive framework for researchers in the field.

The Strategic Advantage of the 1,5-Naphthyridine Core

The rationale for pursuing 1,5-naphthyridine-based compounds stems from their demonstrated potential to overcome the limitations of existing drugs. Initial hit-to-lead programs, some originating from open-access resources like the Medicines for Malaria Venture (MMV) Pathogen Box, identified 2,8-disubstituted-1,5-naphthyridine compounds with potent activity against both drug-sensitive and multidrug-resistant P. falciparum strains.[3][4]

A key feature of this scaffold is its potential for a dual-pronged attack on the parasite. Structure-activity relationship (SAR) studies have revealed that while some derivatives act as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a clinically validated enzyme essential for parasite development, others can be chemically tuned to primarily inhibit hemozoin formation.[5][6][7] This latter mechanism, the target of legacy drugs like chloroquine, involves preventing the parasite from detoxifying the heme released during hemoglobin digestion.[6] The ability to modulate the primary mode of action through chemical modification offers a powerful strategy to combat resistance and enhance efficacy.

The In Vivo Imperative: Moving Beyond the Petri Dish

While in vitro assays are indispensable for initial screening, they cannot replicate the complex interplay of absorption, distribution, metabolism, excretion (ADME), and host-parasite interactions.[8] Therefore, in vivo validation is the definitive step to confirm a compound's therapeutic potential. For the 1,5-naphthyridine class, this is particularly crucial, as early analogs suffered from suboptimal physicochemical properties that limited their bioavailability and efficacy in a whole-organism setting. The ultimate goal is to develop an orally administered drug, making robust pharmacokinetic and efficacy testing in animal models non-negotiable.

The gold standard for preclinical efficacy testing of antimalarials targeting P. falciparum is the humanized mouse model.[9] These severely immunodeficient mice, such as the NOD-scid IL-2Rγnull (NSG) strain, are engrafted with human red blood cells, permitting the growth of the primary human malaria parasite and providing translational data with high predictive value for human response.[5][9]

Comparative In Vivo Efficacy Analysis

The true measure of a new antimalarial candidate is its performance relative to existing treatments and earlier analogs. Optimization of the 2,8-diaryl-1,5-naphthyridine series has led to significant improvements in in vivo efficacy, primarily by enhancing their pharmacokinetic profiles.

Compound IDRegimenMouse ModelParasitemia Reduction (%)Reference
Lead Compound 1 50 mg/kg, oral, 4 dosesPf-infected humanized NSG80%[5]
Optimized Compound 27 50 mg/kg, oral, 4 dosesPf-infected humanized NSG91%[10]
Next-Gen Compound 32 mg/kg, oral, single dose Pf-infected humanized NSGEfficacious[5][7][11]
Chloroquine (CQ) 10 mg/kg, oral, 4 dosesP. berghei-infected miceActive (CQ-sensitive strains)[12][13]
Artemether 10 mg/kg, i.p., 3 dosesP. chabaudi-infected miceActive against all stages[13]

As the data illustrates, medicinal chemistry efforts have successfully translated into improved parasite clearance in vivo. The progression from an early lead compound showing 80% efficacy to an optimized version achieving 91% reduction with the same regimen is a testament to successful SAR-driven design.[5][10] Most notably, further development has yielded compounds that are efficacious after a single oral dose, a critical feature for improving patient adherence and achieving radical cures in clinical settings.[5][7]

Experimental Workflow: In Vivo Efficacy in a Humanized Mouse Model

This protocol outlines a robust, self-validating system for assessing the efficacy of 1,5-naphthyridine derivatives. The inclusion of both a vehicle control and a standard-of-care control (e.g., chloroquine or artemether, depending on the parasite strain's sensitivity profile) is essential for validating the model's responsiveness and providing a benchmark for comparison.

InVivo_Efficacy_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment (Day 0-3) cluster_analysis Phase 3: Analysis (Day 4 onwards) Animal_Model Select NSG Mice (6-8 weeks old) Humanization Engraft with Human RBCs (Intravenous Injection) Animal_Model->Humanization Day -14 Infection Infect with P. falciparum (1x10^7 parasitized RBCs, i.p.) Monitor until ~1% parasitemia Humanization->Infection Day -1 Grouping Randomize into Groups (n=5) - Vehicle Control - Test Compound (e.g., 50 mg/kg) - Standard Drug (e.g., CQ) Infection->Grouping Dosing Administer Treatment Daily (Oral Gavage) for 4 days Grouping->Dosing Monitoring Daily Blood Smears (Giemsa Staining) Dosing->Monitoring Quantification Calculate Parasitemia (% infected RBCs) Monitoring->Quantification Endpoint Determine % Parasitemia Reduction vs. Vehicle Control Quantification->Endpoint

Caption: Workflow for in vivo antimalarial efficacy testing.

Detailed Step-by-Step Protocol
  • Animal and Parasite Preparation:

    • Utilize female NOD-scid IL-2Rγnull (NSG) mice, 6-8 weeks of age.

    • Humanize the mice by engrafting with human red blood cells (RBCs).

    • Source P. falciparum (e.g., NF54 or K1 strains) from cryopreserved stocks and adapt in in vitro culture.

    • Infect a donor mouse and passage the infection to ensure virulence. Donor blood should ideally have a parasitemia of 2-5%.[14]

  • Infection and Grouping (Day 0):

    • Infect experimental mice intraperitoneally (i.p.) or intravenously (i.v.) with approximately 1x10^7 parasitized RBCs.

    • Allow the infection to establish for 3-4 days, or until a baseline parasitemia of ~1-2% is confirmed via Giemsa-stained blood smear.[14]

    • Randomly assign mice into treatment groups (n=5 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

      • Group 2: Test Compound (e.g., 50 mg/kg).

      • Group 3: Standard-of-Care Control (e.g., Chloroquine at 10 mg/kg).

  • Treatment Administration (Day 0-3):

    • Administer the first dose of the assigned treatment orally (p.o.) via gavage. This is considered Day 0 of the "4-day suppressive test".[12][15]

    • Continue daily dosing at the same time for four consecutive days (total of 4 doses).[12][15]

  • Monitoring and Data Collection (Day 4-7):

    • On Day 4 (24 hours after the final dose), prepare thin blood smears from the tail vein of each mouse.

    • Stain smears with Giemsa and determine the parasitemia by counting the number of parasitized RBCs per 1,000 total RBCs under a light microscope.

    • Continue daily monitoring to observe any potential parasite recrudescence.

  • Data Analysis and Interpretation:

    • Calculate the average parasitemia for each treatment group.

    • Determine the percent suppression of parasitemia using the formula: % Suppression = [1 - (Avg. Parasitemia of Treated Group / Avg. Parasitemia of Vehicle Group)] * 100

    • A compound is generally considered active if it demonstrates a high percentage of suppression (e.g., >80%), with a goal of achieving ≥95% efficacy for progression.[16]

Safety and Selectivity: A Critical Differentiator

A significant hurdle for a previous PfPI4K inhibitor clinical candidate (MMV390048) was off-target toxicity, hypothesized to be linked to the inhibition of human kinases like MINK1 and MAP4K4.[5][6] A crucial validation step for the 1,5-naphthyridine series is to demonstrate a superior selectivity profile.

Recent studies have confirmed that optimized 2,8-disubstituted-1,5-naphthyridines exhibit minimal off-target activity against these human kinases.[5][6][7][11][17] Furthermore, representative compounds have been shown to be non-teratogenic in zebrafish embryo models, providing an early indication of a favorable safety profile.[5][7] This improved safety and selectivity is a major advantage over both the initial PfPI4K inhibitors and other compound classes.

Conclusion and Future Outlook

The in vivo validation data strongly supports the continued development of 1,5-naphthyridin-2-amine based antimalarials. Through targeted medicinal chemistry, this class of compounds has been optimized to overcome initial pharmacokinetic liabilities, resulting in potent efficacy in the gold-standard humanized mouse model.[3][5][10]

Key Advantages:

  • Potent In Vivo Efficacy: Demonstrating significant parasite reduction, with the potential for single-dose cures.[5][7]

  • Dual-Target Potential: The scaffold can be modified to inhibit either PfPI4K or hemozoin formation, providing a versatile platform to combat resistance.[5][6]

  • Improved Safety Profile: Showing high selectivity against human kinases that were implicated in the toxicity of earlier inhibitors.[6][7][11]

  • Activity Against Resistant Strains: Maintaining potency against multi-drug resistant P. falciparum.[3][11]

The compelling efficacy and safety data position the 1,5-naphthyridine series as a class with the potential to deliver a next-generation preclinical candidate for malaria. Further studies will focus on long-term safety, metabolism, and gametocytocidal activity to fully characterize their profile for clinical translation.[5]

References

  • Ringwald, P., & Basco, L. K. (1999). Comparison of in vivo and in vitro tests of resistance in patients treated with chloroquine in Yaoundé, Cameroon. Transactions of the Royal Society of Tropical Medicine and Hygiene, 93(3), 293–297. [Link]

  • Tadesse, A., & Gebre-Hiwot, A. (2024). Antimalarial efficacy test of the aqueous crude leaf extract of Coriandrum sativum Linn. in Plasmodium berghei infected mice: A multiple-models study. Malaria World Journal, 15(1). [Link]

  • Deressa, T., Hailu, W., & Sibhat, GG. (2021). Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice. Drug Design, Development and Therapy, 15, 3173–3184. [Link]

  • TAD the art of discovery. (n.d.). In vivo malaria evaluation. Retrieved January 30, 2026, from [Link]

  • Kethireddy, S., Domala, R., Pittala, B., & Eppakayala, L. (2023). Evaluation of 1,5-naphthyridine-based molecules as antimalarial agents. ResearchGate. [Link]

  • Mateo, A. I., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. MDPI. [Link]

  • Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Sinnis Lab. (n.d.). Plasmodium berghei–Infected Anopheles stephensi. Retrieved January 30, 2026, from [Link]

  • Kandepedu, N., et al. (2018). Identification, characterization, and optimization of 2,8-disubstituted-1,5-naphthyridines as novel Plasmodium falciparum phosphatidylinositol-4-kinase inhibitors with in vivo efficacy in a humanized mouse model of malaria. CABI Digital Library. [Link]

  • Kandepedu, N., et al. (2018). Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria. PubMed. [Link]

  • Kandepedu, N., et al. (2020). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Malaria World Journal. [Link]

  • White, N. J. (2017). The assessment of antimalarial drug efficacy in-vivo. Malaria Journal. [Link]

  • Maregesi, S. M., et al. (2008). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Parasitology Research. [Link]

  • Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. PubMed. [Link]

  • Janse, C. J., & Waters, A. P. (2004). Plasmodium berghei: general parasitological methods. Leiden University Medical Center. [Link]

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  • Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Scilit. [Link]

  • Chimanuka, B., et al. (2001). A comparison of the stage-specific efficacy of chloroquine, artemether and dioncophylline B against the rodent malaria parasite Plasmodium chabaudi chabaudi in vivo. Parasitology Research. [Link]

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A Comparative Analysis of the ADME Properties of 1,5-Naphthyridine Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Naphthyridine Scaffold in Medicinal Chemistry

Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are considered privileged structures in medicinal chemistry. Their structural rigidity, ability to participate in hydrogen bonding, and capacity to serve as bioisosteres of quinoline and naphthalene have led to their incorporation into a wide range of biologically active molecules.[1] The six possible isomers of naphthyridine (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) offer distinct spatial arrangements of nitrogen atoms, which can significantly influence their physicochemical properties and, consequently, their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[2] Understanding these differences is paramount for medicinal chemists aiming to fine-tune the pharmacokinetic (PK) properties of drug candidates.

This guide provides a comparative analysis of the ADME properties of 1,5-naphthyridine and its isomers. While direct, head-to-head experimental ADME data for the parent, unsubstituted naphthyridine isomers is limited in publicly available literature, this analysis synthesizes theoretical physicochemical properties, data from substituted derivatives, and established principles of drug metabolism to offer a predictive framework for researchers in drug discovery and development.

The Isomeric Landscape: How Nitrogen Placement Influences Physicochemical Properties

The position of the nitrogen atoms within the naphthyridine core dictates the molecule's electronic distribution, dipole moment, basicity (pKa), and lipophilicity (LogP). These fundamental physicochemical parameters are critical determinants of a compound's ADME characteristics.

Aza-bioisosteres, where a carbon atom is replaced by a nitrogen atom, often exhibit altered physicochemical and pharmacokinetic properties. For instance, a comparative study on saccharin and its aza-bioisosteres demonstrated that the position of the nitrogen atom significantly impacted properties like lipophilicity (logD), plasma protein binding, and solubility, while metabolic stability remained similar in some cases.[3] This highlights the profound influence of nitrogen placement on the overall ADME profile.

Below is a table summarizing key calculated physicochemical properties for the six naphthyridine isomers. These values provide a foundation for understanding their potential ADME behaviors.

Table 1: Calculated Physicochemical Properties of Naphthyridine Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
1,5-Naphthyridine C₈H₆N₂130.151.3[4]
1,6-Naphthyridine C₈H₆N₂130.151.1
1,7-Naphthyridine C₈H₆N₂130.151.1
1,8-Naphthyridine C₈H₆N₂130.151.1
2,6-Naphthyridine C₈H₆N₂130.150.8
2,7-Naphthyridine C₈H₆N₂130.150.8

Data sourced from PubChem. LogP values are XLogP3-AA calculated values.

Comparative ADME Profile of 1,5-Naphthyridine Isomers

This section will delve into a comparative analysis of the four key ADME processes for 1,5-naphthyridine and its isomers. The discussion will be grounded in the physicochemical properties outlined above and supported by experimental data from relevant derivatives where available.

Absorption

The absorption of an orally administered drug is primarily influenced by its solubility and permeability across the intestinal epithelium.

  • Solubility: The presence of nitrogen atoms in the naphthyridine ring system allows for hydrogen bonding with water, which generally imparts better aqueous solubility compared to their carbocyclic analog, naphthalene. The differences in the calculated LogP values among the isomers suggest potential variations in their lipophilicity, which in turn affects solubility. Generally, lower LogP values, as seen with the 2,6- and 2,7-isomers, may correlate with higher aqueous solubility.

Distribution

Once absorbed, a drug's distribution throughout the body is governed by its binding to plasma proteins and its ability to penetrate tissues.

  • Plasma Protein Binding (PPB): The extent of binding to plasma proteins, primarily human serum albumin (HSA) and α1-acid glycoprotein (AGP), influences the unbound fraction of a drug that is available to exert its pharmacological effect and be cleared. The degree of PPB is often related to a compound's lipophilicity. The slightly higher LogP of 1,5-naphthyridine might suggest a greater propensity for plasma protein binding compared to the more polar 2,6- and 2,7-isomers. A study on diastereomeric pairs of saccharin aza-bioisosteres showed significant differences in unbound plasma protein binding, underscoring the sensitivity of this parameter to subtle structural changes.[3]

  • Tissue Distribution: The ability of a compound to distribute into tissues is also linked to its lipophilicity and its interactions with transporters. Isomers with higher lipophilicity may exhibit greater tissue penetration, but this can also lead to sequestration in fatty tissues. The specific arrangement of nitrogen atoms could also influence uptake into specific organs via transporters.

Metabolism

Metabolism, primarily in the liver, is a critical clearance mechanism for many drugs. The metabolic stability of a compound is a key determinant of its half-life and dosing regimen.

  • Metabolic Stability: The naphthyridine core is generally considered to be relatively metabolically stable.[6] Studies on nalidixic acid, a 1,8-naphthyridine derivative, have shown that metabolism primarily occurs on the substituents rather than the heterocyclic ring system.[7] This suggests that for the parent isomers, metabolism might be slow. However, the position of the nitrogen atoms can influence the electron density of the ring system, potentially affecting its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] The nitrogen atoms themselves can also be sites of metabolism (e.g., N-oxidation). It is plausible that isomers with more accessible nitrogen lone pairs could be more susceptible to certain metabolic pathways. For example, species-specific metabolism has been observed for a naphthyridine-N-oxide compound.[9]

  • Cytochrome P450 (CYP) Inhibition: Naphthyridine derivatives have the potential to inhibit CYP enzymes, which can lead to drug-drug interactions. The nitrogen atoms can coordinate with the heme iron of CYP enzymes, leading to inhibition.[8] The specific isomeric form will determine the orientation and accessibility of the nitrogen atoms within the CYP active site, likely resulting in different inhibitory profiles against various CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4).

Excretion

The final step in the disposition of a drug is its removal from the body, primarily through renal (urine) or biliary (feces) excretion.

  • Renal Excretion: For small, polar molecules, renal clearance is a significant route of elimination.[10] The naphthyridine isomers, with molecular weights around 130 g/mol and moderate polarity, are likely to undergo some degree of renal excretion. The extent of renal clearance will depend on the balance of glomerular filtration, active tubular secretion, and passive reabsorption. The basicity of the nitrogen atoms means that at physiological pH, a fraction of the molecules will be protonated, which can facilitate renal clearance and limit passive reabsorption.

  • Biliary Excretion: Biliary excretion is generally more significant for larger, more polar compounds.[11][12] For the parent naphthyridine isomers, extensive biliary excretion is less likely. However, if they undergo significant metabolism to form more polar conjugates (e.g., glucuronides), biliary excretion of the metabolites could become a relevant clearance pathway. Studies on biliverdin isomers have shown that the metabolic pathway for biliary excretion can be isomer-dependent.[13]

Experimental Protocols for ADME Assessment

To facilitate further research and direct comparison of naphthyridine isomers, this section provides standardized, step-by-step methodologies for key in vitro ADME assays.

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption.

  • Objective: To determine the apparent permeability coefficient (Papp) of 1,5-naphthyridine isomers across a Caco-2 cell monolayer.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

    • Permeability Assay (Apical to Basolateral):

      • The culture medium is replaced with pre-warmed transport buffer.

      • The test compound (e.g., 10 µM) is added to the apical (donor) side.

      • Samples are taken from the basolateral (receiver) side at various time points (e.g., 30, 60, 90, 120 minutes).

      • The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.

    • Permeability Assay (Basolateral to Apical): The experiment is repeated in the reverse direction to determine the efflux ratio (Papp(B-A)/Papp(A-B)), which indicates the involvement of active efflux transporters.

    • Data Analysis: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis & Calculation Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Caco2->Culture Integrity Verify monolayer integrity (TEER, Lucifer Yellow) Culture->Integrity AddCompound Add test compound to donor chamber Integrity->AddCompound If integrity is confirmed Incubate Incubate at 37°C AddCompound->Incubate Sample Sample from receiver chamber at time points Incubate->Sample Quantify Quantify compound concentration by LC-MS/MS Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of 1,5-naphthyridine isomers.

  • Methodology:

    • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. A master mix containing an NADPH-regenerating system is prepared.

    • Incubation:

      • The test compound (e.g., 1 µM) is pre-incubated with the liver microsomes at 37°C.

      • The metabolic reaction is initiated by adding the NADPH-regenerating system.

      • A parallel incubation without the NADPH-regenerating system serves as a negative control to assess non-CYP mediated degradation.

    • Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

    • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as t₁/₂ = 0.693/k, and the intrinsic clearance is calculated as CLint = (0.693 / t₁/₂) * (volume of incubation / protein amount).

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Data Analysis Prepare_Microsomes Prepare liver microsomes and NADPH regenerating system Pre_Incubate Pre-incubate test compound with microsomes at 37°C Prepare_Microsomes->Pre_Incubate Initiate Initiate reaction by adding NADPH system Pre_Incubate->Initiate Sample Take aliquots at various time points Initiate->Sample Quench Quench reaction with cold acetonitrile + Internal Standard Sample->Quench Analyze Analyze samples by LC-MS/MS Quench->Analyze Plot Plot ln(% remaining) vs. time Analyze->Plot Calculate Calculate t1/2 and CLint Plot->Calculate

Plasma Protein Binding Assay (Equilibrium Dialysis)

Equilibrium dialysis is the gold standard method for determining the extent of a drug's binding to plasma proteins.

  • Objective: To determine the percentage of plasma protein binding (%PPB) and the unbound fraction (fu) of 1,5-naphthyridine isomers.

  • Methodology:

    • Device Setup: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane (typically 8-12 kDa MWCO) is used.

    • Sample Preparation: The test compound is spiked into plasma (human, rat, etc.) at a known concentration.

    • Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., PBS) is added to the other chamber.

    • Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

    • Sampling and Analysis: After incubation, samples are taken from both the plasma and the buffer chambers. The concentrations of the compound in both chambers are determined by LC-MS/MS.

    • Data Analysis:

      • The unbound fraction (fu) is calculated as: fu = (concentration in buffer chamber) / (concentration in plasma chamber).

      • The percentage of plasma protein binding is calculated as: %PPB = (1 - fu) * 100.

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis & Calculation Spike Spike test compound into plasma Load Load plasma and buffer into RED device Spike->Load Incubate Incubate at 37°C until equilibrium is reached Load->Incubate Sample Sample from both plasma and buffer chambers Incubate->Sample Analyze Quantify compound concentrations by LC-MS/MS Sample->Analyze Calculate Calculate unbound fraction (fu) and %PPB Analyze->Calculate

Conclusion and Future Directions

The isomeric position of nitrogen atoms in the naphthyridine scaffold has a subtle yet significant impact on the physicochemical properties that govern a molecule's ADME profile. While a comprehensive experimental comparative dataset for the parent 1,5-naphthyridine isomers is not yet available, this guide provides a framework for predicting their relative ADME properties based on theoretical principles and data from related compounds.

The 1,5-naphthyridine isomer, with its slightly higher lipophilicity, may exhibit greater membrane permeability and plasma protein binding but potentially lower aqueous solubility compared to its more polar counterparts like the 2,6- and 2,7-isomers. Metabolic stability of the core ring system is expected to be generally high for all isomers, with metabolism likely directed at any substituents. However, the specific arrangement of nitrogen atoms will likely lead to distinct CYP inhibition profiles. Renal excretion is anticipated to be a relevant clearance pathway for these small, moderately polar molecules.

To build a more definitive understanding, further research involving direct, side-by-side experimental evaluation of the parent naphthyridine isomers using the standardized protocols outlined in this guide is highly encouraged. Such data would be invaluable for medicinal chemists in the rational design of novel naphthyridine-based therapeutics with optimized pharmacokinetic properties, ultimately accelerating the journey from discovery to clinical application.

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Reactant of Route 2
1,5-Naphthyridin-2-amine

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